molecular formula C10H20N2O2 B599826 (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate CAS No. 199336-83-9

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B599826
CAS No.: 199336-83-9
M. Wt: 200.282
InChI Key: OKUCEQDKBKYEJY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(Methylamino)pyrrolidine-1-carboxylate (CAS 199336-83-9) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound features a stereospecific (R) configuration and serves as a versatile, chiral building block (or "chiral synthon") for the preparation of more complex, biologically active molecules . Its structure incorporates both a tertiary-butyloxycarbonyl (Boc) protecting group, which masks the pyrrolidine nitrogen, and a methylamino functional group, allowing for selective downstream chemical modifications . Researchers utilize this compound as a key intermediate in the design and synthesis of potential pharmaceutical agents. Its applications span the development of enzyme inhibitors and receptor ligands, where the chiral pyrrolidine scaffold is a common motif . The Boc-protected amine is stable under a variety of reaction conditions but can be readily deprotected under mild acidic conditions to reveal the secondary amine, facilitating its use in multi-step synthetic routes . This product is offered with a high purity level (>98.0%) and requires specific storage conditions to maintain stability. It is recommended to store the material in a dark place, under an inert atmosphere, and at refrigerated temperatures between 2-8°C . As a chemical for research, it is essential to adhere to safe laboratory practices. The compound carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation, as well as respiratory tract irritation . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUCEQDKBKYEJY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666492
Record name tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199336-83-9
Record name tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its stereospecific structure makes it a key intermediate in the development of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values have been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molar Mass 200.28 g/mol [1]
Physical Form Liquid
Boiling Point 269 °C at 760 mmHg
Density 1.03 g/cm³[1]
Flash Point 117 °C[1]
Predicted pKa 10.02 ± 0.20[2]
Purity Typically ≥97%
Storage Temperature 4°C

Spectroscopic and Physicochemical Data

  • ¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[3]

  • Mass Spectrum (m/z): 187 [M+H]⁺.[3]

It is important to note that the presence of the methyl group on the amine in the target compound will alter the specific shifts and fragmentation patterns.

Experimental Protocols

Detailed experimental procedures for determining key physical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

As this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Protocol:

  • A small sample of the compound is placed in a capillary tube.

  • The capillary tube is placed in a melting point apparatus with a cooling stage.

  • The sample is frozen and then slowly warmed at a controlled rate (e.g., 1-2 °C/min).

  • The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Protocol:

  • To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

  • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Vortex each tube for 30 seconds.

  • Visually inspect for dissolution. If the compound dissolves, it is recorded as soluble. If it remains as a separate phase or is cloudy, it is recorded as insoluble. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like HPLC.

Specific Rotation Determination

Protocol:

  • Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., chloroform or methanol).

  • Calibrate a polarimeter using a blank (the pure solvent).

  • Fill a polarimeter cell of a known path length (l) with the prepared solution.

  • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis Synthesis Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, GC) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Density Density Measurement Purity_Analysis->Density Solubility Solubility Testing Purity_Analysis->Solubility Optical_Rotation Specific Rotation Measurement Purity_Analysis->Optical_Rotation NMR NMR Spectroscopy (¹H, ¹³C) Purity_Analysis->NMR IR IR Spectroscopy Purity_Analysis->IR MS Mass Spectrometry Purity_Analysis->MS Data_Compilation Data Compilation and Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Solubility->Data_Compilation Optical_Rotation->Data_Compilation NMR->Data_Compilation IR->Data_Compilation MS->Data_Compilation Technical_Guide Technical Guide Generation Data_Compilation->Technical_Guide

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While some experimental values are well-documented, further investigation is required to definitively establish its melting point, solubility profile, and specific optical rotation. The provided experimental protocols offer a foundation for researchers to conduct these analyses. The continued characterization of this important chiral building block will undoubtedly aid in its application in the synthesis of novel and effective pharmaceutical agents.

References

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold and the presence of a protected secondary amine make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapies, particularly as a key component in the synthesis of Janus kinase (JAK) inhibitors.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyrrolidine ring with a methylamino group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(R)" designation indicates the stereochemistry at the chiral center (C3).

Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
SMILES CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC
InChI Key OKUCEQDKBKYEJY-MRVPVSSYSA-N
CAS Number 199336-83-9
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Physicochemical Data

PropertyValueSource
Physical Form Liquid[1]
Boiling Point 269 °C at 760 mmHg[1]
Density 1.03 g/cm³[2]
Flash Point 117 °C[1]
Storage Temperature 2-8 °C[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the primary amine.

Step 1: Synthesis of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

This procedure outlines the N-Boc protection of (R)-3-aminopyrrolidine.

Materials:

  • (R)-3-aminopyrrolidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (R)-3-aminopyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a colorless oil.[3]

Step 2: Synthesis of this compound

This procedure describes the methylation of the primary amine of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Materials:

  • (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equivalent) in methanol (MeOH) in a round-bottom flask.

  • Add formaldehyde solution (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Cool the mixture to 0 °C in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be performed by column chromatography if necessary.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the tert-butyl protons (singlet, ~1.46 ppm), the methyl group protons (singlet, ~2.45 ppm), and multiplets for the pyrrolidine ring protons.

  • ¹³C NMR (CDCl₃): Expected signals include those for the tert-butyl group (~28.4, 79.5 ppm), the methyl group (~36.0 ppm), and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 201.16.

Application in Drug Development: Janus Kinase (JAK) Inhibitors

Chiral pyrrolidine derivatives are crucial structural motifs in a variety of pharmacologically active compounds.[4] this compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is integral to the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[5]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, leading to gene expression.[5][] The pathway involves three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5]

The general mechanism is as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT proteins.

  • STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][]

Mechanism of Inhibition by Pyrrolidine-Based Compounds

JAK inhibitors containing a chiral pyrrolidine moiety, such as tofacitinib, function as ATP-competitive inhibitors.[7] They bind to the ATP-binding site of the JAK enzyme, preventing it from phosphorylating its substrates (the receptor and STATs). This blockade of the signaling cascade effectively suppresses the downstream inflammatory response. The specific stereochemistry of the pyrrolidine ring is often critical for potent and selective inhibition of the target kinase.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation A (R)-3-Aminopyrrolidine B (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate A->B (Boc)2O, Et3N, DCM C (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate D This compound C->D HCHO, NaBH4, MeOH G JAK-STAT Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound based JAK Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Transcription Regulation

References

An In-depth Technical Guide to (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in drug discovery, with a focus on its role as a scaffold for kinase inhibitors. Safety and handling information is also provided.

Physicochemical Properties

This compound is a chiral pyrrolidine derivative widely used as an intermediate in the synthesis of pharmaceutically active compounds.[1] Its Boc-protected nitrogen allows for regioselective reactions, making it a valuable tool in complex molecule synthesis.

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 200.28 g/mol [2][3][4]
Molecular Formula C₁₀H₂₀N₂O₂[1][3]
CAS Number 199336-83-9[2][3]
Boiling Point 269 °C at 760 mmHg[2][5]
Flash Point 117 °C[2][5]
Density 1.03 g/cm³[1]
pKa 10.02 ± 0.20 (Predicted)[1]
Physical Form Liquid[2]
Purity ≥97%[2][5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method is the reductive amination of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate with methylamine. This approach provides good yield and stereochemical control.

This protocol describes a two-step synthesis starting from the commercially available (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 1: Oxidation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate to (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate

  • To a stirred solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (DMP) (2 equivalents) at 0 °C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.

  • Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.

Step 2: Reductive Amination to Yield this compound

  • Dissolve the ketone intermediate (1 equivalent) from Step 1 in methanol.

  • Add a solution of methylamine (1.5 equivalents, typically as a solution in THF or water) to the mixture.

  • Stir the reaction for 1-2 hours at room temperature to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Start (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate Oxidation 1. Dissolve in DCM 2. Add Dess-Martin Periodinane (DMP) at 0°C 3. Stir at RT for 2h Start->Oxidation Quench1 Quench with NaHCO3/Na2S2O3 Oxidation->Quench1 Extract1 Extract with DCM, Dry, Concentrate Quench1->Extract1 Purify1 Column Chromatography Extract1->Purify1 Ketone (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate Purify1->Ketone Imine_Formation 1. Dissolve in Methanol 2. Add Methylamine solution 3. Stir at RT for 1-2h Ketone->Imine_Formation Reduction 1. Cool to 0°C 2. Add NaBH4 3. Stir overnight Imine_Formation->Reduction Quench2 Quench with Water Reduction->Quench2 Extract2 Extract with Ethyl Acetate, Dry, Concentrate Quench2->Extract2 Final_Product (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate Extract2->Final_Product

Caption: Workflow for the synthesis of the target compound.

Role in Drug Development and Medicinal Chemistry

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[6] These structures are valued for their conformational rigidity, three-dimensional character, and the presence of a basic nitrogen atom, which can be crucial for target binding and improving pharmacokinetic properties.

Specifically, the (S)-enantiomer of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate serves as a critical building block for a range of therapeutic agents, including:

  • Kinase Inhibitors: Chiral pyrrolidines are used as scaffolds for ATP-competitive inhibitors of various kinases, such as those in the JAK/STAT signaling pathway.[4]

  • Antiviral Agents: The scaffold is integral to the synthesis of protease inhibitors targeting viruses like Hepatitis C (HCV) and HIV.[4]

  • Neurological Therapeutics: Derivatives have shown affinity for sigma-1 receptors, which are implicated in conditions like neuropathic pain.[4]

The (R)-enantiomer is equally valuable for probing stereospecific interactions with biological targets and for the synthesis of enantiomerically pure drugs.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Small molecule inhibitors that target the ATP-binding site of JAKs are a major focus of drug development. The pyrrolidine core from the title compound can serve as a scaffold to correctly orient pharmacophoric groups into the kinase active site, disrupting the signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Activation Inhibitor Kinase Inhibitor (Pyrrolidine-based) Inhibitor->JAK Inhibition of ATP Binding

Caption: Simplified JAK/STAT signaling pathway and inhibition point.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[3][7]

    • H318: Causes serious eye damage.[3][7]

    • H335: May cause respiratory irritation.[3][7]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing fumes or vapor.

  • Storage:

    • Store in a cool, dry, and dark place.[4]

    • Keep under an inert atmosphere.[4]

    • Recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for constructing complex, biologically active molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, handling, and potential applications is crucial for researchers in the field of medicinal chemistry.

References

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS No. 199336-83-9), a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the compound's physicochemical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics, particularly in the areas of kinase inhibition, antiviral agents, and neurological treatments.

Chemical and Physical Properties

This compound is a chiral pyrrolidine derivative widely utilized as an intermediate in organic and pharmaceutical synthesis.[1] Its Boc-protected amine and chiral center make it a valuable component for creating complex, stereospecific molecules. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 199336-83-9[2][3]
Molecular Formula C10H20N2O2[2][4][5]
Molecular Weight 200.28 g/mol [1][4][5]
IUPAC Name tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate[2][5]
Synonyms (R)-1-Boc-3-(methylamino)pyrrolidine, (R)-3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester[5]
Appearance Liquid[2]
Boiling Point 269 °C at 760 mmHg[1][2]
Flash Point 117 °C[1][2]
Density 1.03 g/cm³[1]
pKa 10.02 ± 0.20 (Predicted)[1]
Purity ≥97%[2][6]
Storage Temperature 4 °C[2]

Synthesis Protocol

A common method for the synthesis of this compound involves the Boc protection of (R)-3-(methylamino)pyrrolidine.[6] The following protocol is based on established synthetic routes.

Objective: To synthesize this compound via Boc protection of the corresponding amine.

Materials:

  • (R)-3-(methylamino)pyrrolidine carboxylic acid

  • Sodium hydroxide (aqueous solution)

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate

Experimental Procedure:

  • Dissolve (R)-3-(methylamino)pyrrolidine carboxylic acid in an aqueous solution of sodium hydroxide.

  • To this solution, add 200ml of tetrahydrofuran followed by 250g of di-tert-butyl dicarbonate.[1]

  • Maintain the pH of the reaction mixture between 8 and 9 and allow the reaction to proceed for 12 hours.[1][6]

  • Perform a liquid-liquid extraction twice with 500ml of ethyl acetate for each extraction.

  • Acidify the remaining aqueous phase with HCl to a pH of 1-2.[1]

  • Extract the product from the acidified aqueous phase three times with 200ml of ethyl acetate each time.[1]

  • Combine the organic layers and wash twice with a saturated brine solution.[1]

  • Dry the combined organic phase over anhydrous sodium sulfate for 12 hours.[1][6]

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crystalline product.

  • Dry the resulting tert-butyl (R)-3-(methylamino)pyrrolidine carboxylate at 40-50 °C.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_extraction Extraction & Purification cluster_final Final Product Isolation A Dissolve (R)-3-(methylamino)pyrrolidine carboxylic acid in aq. NaOH B Add THF and Di-tert-butyl dicarbonate A->B C Maintain pH 8-9 React for 12 hours B->C D Extract with Ethyl Acetate (x2) C->D E Acidify aqueous phase with HCl to pH 1-2 D->E F Extract with Ethyl Acetate (x3) E->F G Combine organic layers & wash with brine F->G H Dry over Anhydrous Na2SO4 G->H I Filter and concentrate H->I J Dry product at 40-50 °C I->J K Final Product: This compound J->K

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[7] The stereochemistry of substituents on the pyrrolidine ring is critical for enantioselective interactions with biological targets.[6][7] this compound serves as a crucial chiral building block in the synthesis of a variety of therapeutic agents.[6]

Key Therapeutic Areas:

  • Kinase Inhibitors: Chiral pyrrolidines are used to create scaffolds for ATP-competitive kinase inhibitors. For example, they are incorporated into modulators of the JAK2/STAT3 pathway, which is implicated in various cancers and inflammatory diseases.[6]

  • Antiviral Agents: This compound is a building block for synthesizing protease inhibitors that target viruses such as HIV and Hepatitis C.[6] The specific stereoconfiguration is often essential for fitting into the active site of viral proteases.

  • Neurological Therapeutics: Functionalized derivatives of this pyrrolidine have shown affinity for sigma-1 receptors.[6] These receptors are involved in conditions such as neuropathic pain, making this scaffold valuable for the development of new central nervous system therapies.[6]

The importance of stereochemical fidelity is paramount. In many cases, one enantiomer of a drug candidate exhibits significantly higher potency than its counterpart.[6] The use of chirally pure starting materials like this compound is therefore a key strategy in modern drug optimization.

G cluster_synthesis Multi-step Synthesis A (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (Chiral Building Block) B Couple with other pharmacophoric fragments A->B Step 1 C Further functionalization and modification B->C Step 2..n D Lead Compound (Defined Stereochemistry) C->D Final Product E Biological Target (e.g., Kinase, Protease, Receptor) D->E Binds with high affinity and selectivity F Therapeutic Effect (e.g., Enzyme Inhibition, Receptor Modulation) E->F Leads to

Caption: Role as a chiral building block in drug discovery.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Signal Word: Danger[2]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2]

    • H315: Causes skin irritation.[5]

    • H318: Causes serious eye damage.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P405: Store locked up.[8]

Users should always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This compound is a high-value chiral intermediate that plays a critical role in the asymmetric synthesis of advanced pharmaceutical compounds. Its defined stereochemistry and versatile functionality make it an indispensable tool for medicinal chemists aiming to develop potent and selective drugs. A thorough understanding of its properties, synthesis, and applications is essential for its effective use in drug discovery and development pipelines.

References

In-Depth Technical Guide to (R)-1-Boc-3-(methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and analytical methodologies for (R)-1-Boc-3-(methylamino)pyrrolidine, a key chiral building block in medicinal chemistry.

Chemical and Physical Properties

(R)-1-Boc-3-(methylamino)pyrrolidine, with the CAS number 199336-83-9 for the (R)-enantiomer and 454712-26-6 for the racemic mixture, is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its Boc-protected amine allows for selective reactions at the secondary amine position.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 269 °C at 760 mmHg
Flash Point 117 °C
Storage Temperature 2-8°C, in an inert atmosphere

Spectroscopic and Analytical Data

Precise characterization is crucial for ensuring the quality and purity of (R)-1-Boc-3-(methylamino)pyrrolidine for use in drug development. Below are the expected spectroscopic data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the pyrrolidine ring protons, and the N-methyl group. The chemical shifts (δ) are predicted as follows:

    • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

    • ~1.6-2.2 ppm (multiplets, 2H): Protons at the C4 position of the pyrrolidine ring.

    • ~2.4 ppm (singlet, 3H): Protons of the N-methyl group.

    • ~2.8-3.6 ppm (multiplets, 5H): Protons at the C2, C3, and C5 positions of the pyrrolidine ring.

  • ¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule. The predicted chemical shifts (δ) are:

    • ~28.5 ppm: Methyl carbons of the Boc group.

    • ~30-35 ppm: Methylene carbon at the C4 position of the pyrrolidine ring.

    • ~35 ppm: Methyl carbon of the N-methyl group.

    • ~45-55 ppm: Methylene carbons at the C2 and C5 positions of the pyrrolidine ring.

    • ~55-60 ppm: Methine carbon at the C3 position of the pyrrolidine ring.

    • ~79.5 ppm: Quaternary carbon of the Boc group.

    • ~154.7 ppm: Carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2970-2850 C-H stretching (alkane)
~1690 C=O stretching (urethane carbonyl of Boc group)
~1400-1480 C-N stretching
~1160 C-O stretching
Mass Spectrometry (MS)

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.16.

Experimental Protocols

The synthesis and purification of (R)-1-Boc-3-(methylamino)pyrrolidine require carefully controlled conditions to ensure high purity and enantiomeric excess.

Synthesis: Reductive Amination of (R)-1-Boc-3-pyrrolidinone

A common and effective method for the synthesis of (R)-1-Boc-3-(methylamino)pyrrolidine is the reductive amination of (R)-1-Boc-3-pyrrolidinone with methylamine.

Materials:

  • (R)-1-Boc-3-pyrrolidinone

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM or DCE, add methylamine solution (1.1-1.5 eq).

  • If using the hydrochloride salt of methylamine, add a suitable base like triethylamine (1.1-1.5 eq) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-Boc-3-(methylamino)pyrrolidine.

G start Start: (R)-1-Boc-3-pyrrolidinone and Methylamine in DCM/DCE imine_formation Imine Formation (cat. Acetic Acid, RT, 1-2h) start->imine_formation reduction Reduction (NaBH(OAc)3, 0°C to RT, 12-24h) imine_formation->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Purification (Flash Chromatography) workup->purification product Product: (R)-1-Boc-3-(methylamino)pyrrolidine purification->product

Synthetic workflow for (R)-1-Boc-3-(methylamino)pyrrolidine.
Analytical Methods for Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a combination of analytical techniques should be employed.

HPLC is a versatile technique for assessing the purity of the final product. A reverse-phase method is typically suitable.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (for the Boc-carbonyl group).

For the analysis of related aminopyrrolidines, pre-column derivatization with Boc anhydride can be used to introduce a UV-active chromophore if the starting material lacks one[2].

GC-MS can be used to assess the purity and confirm the molecular weight of the compound.

  • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C).

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

G sample Synthesized Product hplc Purity Analysis (HPLC) sample->hplc gcms Identity and Purity (GC-MS) sample->gcms nmr Structural Elucidation (¹H and ¹³C NMR) sample->nmr ftir Functional Group ID (FT-IR) sample->ftir final_product Characterized (R)-1-Boc-3-(methylamino)pyrrolidine hplc->final_product gcms->final_product nmr->final_product ftir->final_product

Analytical workflow for the characterization of the final product.

Applications in Drug Development

(R)-1-Boc-3-(methylamino)pyrrolidine is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates. The presence of the methylamino group allows for further functionalization to modulate the physicochemical and pharmacological properties of the target compounds, such as solubility, lipophilicity, and receptor binding affinity. This intermediate is particularly useful in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the stereochemistry of the pyrrolidine ring is crucial for activity.

References

Spectroscopic Profile of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

PropertyValueSource
IUPAC Name (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate[1]
Synonyms (R)-1-Boc-3-(methylamino)pyrrolidine[1]
CAS Number 199336-83-9[2]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]

Spectroscopic Data Summary

Direct experimental spectroscopic data for this compound is limited. The following tables present predicted data and experimental data for analogous compounds to guide analytical efforts.

Mass Spectrometry

Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺201.16

Note: This is a predicted value. Experimental values may vary slightly.

Experimental Mass Spectrometry Data for tert-butyl 3-aminopyrrolidine-1-carboxylate (Parent Compound) [3]

AdductExperimental m/z
[M+H]⁺187
NMR Spectroscopy

Precise ¹H and ¹³C NMR data for the target molecule are not available. However, the following data for a structurally similar compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, can provide an estimation of expected chemical shifts.[3]

¹H NMR Data for tert-butyl 3-aminopyrrolidine-1-carboxylate (CDCl₃) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.65-3.45m3HPyrrolidine CH, CH₂
3.45-3.33m1HPyrrolidine CH
3.20-3.00m1HPyrrolidine CH
2.12-2.02m1HPyrrolidine CH₂
1.80-1.65m1HPyrrolidine CH₂
1.46s9Htert-butyl

Expected ¹³C NMR Chemical Shift Ranges

Functional GroupChemical Shift (δ) ppm
Carbonyl (C=O)154-156
tert-butyl quaternary C79-81
Pyrrolidine CH₂-N(Boc)45-47
Pyrrolidine CH-N(CH₃)55-65 (estimated)
Pyrrolidine CH₂30-35
N-CH₃30-40 (estimated)
tert-butyl CH₃28-29
Infrared (IR) Spectroscopy

Specific experimental IR data for the title compound is not available. However, based on its functional groups, the following characteristic absorption bands can be anticipated.

Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H stretch (secondary amine)
~2975C-H stretch (alkane)
~1690C=O stretch (carbamate)
~1400C-N stretch
~1170C-O stretch

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: A standard proton experiment is typically sufficient. Key parameters to set include the number of scans, relaxation delay, and spectral width.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters: A proton-decoupled ¹³C experiment is standard. A sufficient number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Electrospray Ionization (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Infusion: The sample can be directly infused into the mass spectrometer.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Solution: Alternatively, a concentrated solution can be prepared in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

Data Acquisition:

  • Instrument: A standard FT-IR spectrometer.

  • Method: Acquire the spectrum in transmission or using an Attenuated Total Reflectance (ATR) accessory.

  • Background: A background spectrum of the empty sample compartment (or the solvent) should be collected and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Sample Compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS IR FT-IR Spectroscopy Dissolution->IR ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS ProcessIR Process IR Data (Peak Positions, Intensities) IR->ProcessIR StructureElucidation Structural Elucidation & Verification ProcessNMR->StructureElucidation ProcessMS->StructureElucidation ProcessIR->StructureElucidation

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Determining the Solubility Profile of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have generated the following in-depth technical guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative commonly used as a building block in the synthesis of pharmacologically active compounds. Its physicochemical properties, particularly solubility, are critical parameters that influence its handling, reactivity in various solvent systems, and its performance in downstream applications such as purification and formulation.

A comprehensive understanding of its solubility profile in different solvents and conditions is essential for process optimization, reaction design, and ensuring reproducible experimental outcomes. This guide outlines the standard methodologies for determining the solubility of this compound and provides a framework for data presentation and interpretation. While specific quantitative solubility data for this compound is not extensively published in the public domain, likely due to its status as a proprietary intermediate, this document provides the necessary protocols to generate this data in a laboratory setting.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which features:

  • A hydrophobic tert-butyl group .

  • A polar carbamate group .

  • A basic secondary amine within the pyrrolidine ring.

These features suggest that its solubility will be highly dependent on the solvent's polarity, pH, and temperature.

  • Solvent Polarity: Higher solubility is expected in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

  • pH: As a basic compound, its solubility in aqueous media is expected to increase significantly at lower pH values due to the protonation of the secondary amine, forming a more soluble salt.

  • Temperature: For most solid solutes, solubility increases with temperature.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining equilibrium solubility is the shake-flask method. This protocol outlines the steps for determining the solubility of the target compound in various solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, tetrahydrofuran, toluene)

  • Buffer solutions of varying pH (e.g., pH 2, 5, 7.4, 9)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

2. Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration can be calculated from a standard curve prepared using known concentrations of the compound.

  • Data Reporting: Express the solubility as mg/mL or mol/L.

Data Presentation: Solubility Data

Quantitative solubility data should be organized into a clear and concise table to allow for easy comparison across different conditions.

Solvent/MediumTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)Method
Water257.0Experimental ValueCalculated ValueShake-Flask/HPLC
PBS257.4Experimental ValueCalculated ValueShake-Flask/HPLC
0.1 M HCl251.0Experimental ValueCalculated ValueShake-Flask/HPLC
Methanol25N/AExperimental ValueCalculated ValueShake-Flask/HPLC
Ethanol25N/AExperimental ValueCalculated ValueShake-Flask/HPLC
Acetonitrile25N/AExperimental ValueCalculated ValueShake-Flask/HPLC
Toluene25N/AExperimental ValueCalculated ValueShake-Flask/HPLC

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze via HPLC E->F G Calculate concentration from standard curve F->G H Solubility Data (mg/mL) G->H Result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

The Pivotal Role of Chiral Pyrrolidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug design.[1][2] Its prevalence in numerous FDA-approved drugs underscores its significance as a versatile scaffold.[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a feature increasingly recognized as crucial for enhancing clinical success.[1][3] The presence of up to four stereogenic centers introduces chirality, a fundamental aspect where different stereoisomers can exhibit vastly different biological profiles and binding modes to enantioselective proteins like enzymes and receptors.[1] This guide delves into the diverse biological activities of chiral pyrrolidine derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for professionals in the field.

Neuroprotective Activities of Chiral Pyrrolidine Derivatives

Chiral pyrrolidine derivatives have emerged as promising agents in the fight against neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5] Their mechanism of action is often multi-targeted, aiming to address the complex pathophysiology of these conditions.[3][6]

Multi-Target Agents for Alzheimer's Disease

Research has focused on designing chiral pyrrolidines that can simultaneously inhibit multiple enzymes involved in Alzheimer's pathology, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Fatty-acid Amide Hydrolase (FAAH).[3][7] Increased levels of brain FAAH have been linked to an increase in AD-related symptoms, making its inhibition an attractive therapeutic strategy.[3]

Table 1: Cholinesterase and FAAH Inhibition by Chiral Pyrrolidine Derivatives

Compound Chirality Target Enzyme IC50 (µM) Reference
8b (R) BChE 2.03 [3]
(S) BChE 1.70 [3]
13f (S) BChE Submicromolar [3]
19a N/A AChE Ki: 22.34 ± 4.53 nM [2][8]

| 19b | N/A | AChE | Ki: 27.21 ± 3.96 nM |[2][8] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant.

G CPD Chiral Pyrrolidine Derivative AChE AChE Inhibition CPD->AChE BChE BChE Inhibition CPD->BChE FAAH FAAH Inhibition CPD->FAAH Neurotrans ↑ Acetylcholine Levels AChE->Neurotrans BChE->Neurotrans Endocann ↑ Endocannabinoids (e.g., Anandamide) FAAH->Endocann Neuroinflammation Neuroinflammation Neuroprotection Neuroprotective Effect Neuroinflammation->Neuroprotection Contributes to Neurotrans->Neuroprotection Endocann->Neuroinflammation ↓ Reduces Endocann->Neuroprotection

Multi-target strategy of chiral pyrrolidines in Alzheimer's disease.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibition of neuronal nitric oxide synthase (nNOS) over other isoforms is a key strategy for treating neurotoxicity and conditions like Parkinson's and Huntington's diseases.[4] Fluorine-containing chiral pyrrolidine derivatives have been developed as potent and highly selective nNOS inhibitors, with some demonstrating good cell membrane permeability and oral bioavailability.[4] The stereochemistry of the pyrrolidine ring is critical, with (R,R) enantiomers often showing significantly better potency and selectivity.[9]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.[7]

  • Reagent Preparation : Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of the test compounds (chiral pyrrolidine derivatives) in a suitable solvent (e.g., DMSO). Prepare solutions of Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine chloride (BTCI) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare the enzyme solution (AChE or BChE) in the buffer.

  • Assay Procedure : In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the phosphate buffer and 25 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the DTNB solution followed by 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the color change is proportional to the enzyme activity.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound compared to a control well (containing solvent instead of the test compound). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity of Chiral Pyrrolidine Derivatives

The pyrrolidine scaffold is a key component in a wide array of compounds demonstrating significant anticancer activity.[2][10] These derivatives have been evaluated against numerous human cancer cell lines, including breast (MCF-7, MDA-MB-468), colon (HCT-116), lung (A549), and cervical (HeLa) cancers.[1][11][12]

Table 2: In Vitro Anticancer Activity of Chiral Pyrrolidine Derivatives

Compound Class Compound Cancer Cell Line IC50 (µM) Reference
Thiophen-containing 37e MCF-7 (Breast) 17 [1]
37e HeLa (Cervical) 19 [1]
Chalcone 3IP MCF-7 (Breast) 25-30 µg/mL [11]
3FP MDA-MB-468 (Breast) 25 µg/mL [11]
Hydroxycinnamamide 6b P388 (Leukemia) 1.48 µg/mL [13]
7b P388 (Leukemia) 11.35 µg/mL [13]
Tetrazolopyrrolidine 7a HeLa (Cervical) 0.32 [14]

| | 7i | HCT-116 (Colon) | 1.80 |[14] |

Mechanisms of action include the induction of apoptosis mediated by caspase-3 activation and the inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose) polymerase (PARP).[1][2]

G start Synthesized Chiral Pyrrolidine Library cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa) start->cell_culture treatment Treat Cells with Various Compound Concentrations cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay (or similar viability assay) incubation->mtt_assay readout Measure Absorbance (Colorimetric Readout) mtt_assay->readout analysis Calculate % Viability & Determine IC50 Values readout->analysis hit_id Hit Compound Identification analysis->hit_id

General workflow for in vitro anticancer screening.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment : Prepare serial dilutions of the chiral pyrrolidine derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate gently for 10 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activities of Chiral Pyrrolidine Derivatives

The pyrrolidine scaffold is integral to the development of potent antiviral agents.[15] These compounds have shown activity against a range of viruses, including Dengue virus (DENV), Zika virus, and coronaviruses like SARS-CoV-2.[16][17] A key strategy in antiviral drug design is the targeting of viral enzymes essential for replication, such as the main protease (MPro).[17]

G cluster_inhibition Virus Virus Entry & Polyprotein Synthesis Polyprotein Viral Polyprotein Virus->Polyprotein Proteolysis Proteolytic Cleavage Polyprotein->Proteolysis MPro Main Protease (MPro) MPro->Proteolysis Catalyzes Replication Viral Replication Blocked CPD Chiral Pyrrolidine Inhibitor CPD->MPro Binds & Inhibits Proteins Functional Viral Proteins Proteolysis->Proteins Proteins->Replication Leads to

Mechanism of viral replication inhibition via MPro targeting.
Experimental Protocol: Viral Replication Inhibition Assay (Generic)

This protocol outlines a general method for assessing the ability of compounds to inhibit viral replication in cell culture.

  • Cell Plating : Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to 80-90% confluency.

  • Compound Preparation : Prepare serial dilutions of the chiral pyrrolidine derivatives in an appropriate infection medium (e.g., DMEM with 2% FBS).

  • Infection and Treatment : Remove the growth medium from the cells. Pre-treat the cells with the compound dilutions for 1-2 hours. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the compounds.

  • Incubation : Incubate the infected plates for a period corresponding to the viral replication cycle (e.g., 24-48 hours) at 37°C.

  • Quantification of Viral Load : After incubation, quantify the extent of viral replication. This can be done through several methods:

    • Plaque Assay : Titrate the virus in the supernatant to determine the number of plaque-forming units (PFU).

    • RT-qPCR : Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genome copies.

    • Immunofluorescence : Fix and permeabilize the cells, then stain for a viral antigen using a specific antibody. Quantify the number of infected cells.

  • Data Analysis : Determine the concentration of the compound that inhibits viral replication by 50% (EC50). Simultaneously, assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Other Notable Biological Activities

The versatility of the chiral pyrrolidine scaffold extends to numerous other therapeutic areas.

  • Antidiabetic Activity : Polyhydroxylated pyrrolidines, also known as aza-sugars, act as potent inhibitors of enzymes like α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism and are targets for type-2 diabetes.[1][18] Other derivatives have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), another key target in diabetes treatment.[2][8]

  • Antibacterial and Antifungal Activity : Various pyrrolidine derivatives, including spirooxindoles and N-benzoylthiourea-pyrrolidines, have demonstrated significant activity against bacterial strains like S. aureus and E. coli and various fungi.[2][8][11]

  • Anti-inflammatory Activity : Certain chiral arylpyrrolidinols exhibit antinociceptive behavior in models of chronic pain, suggesting an involvement in anti-inflammatory processes that is clearly influenced by their stereochemistry.[19]

Table 3: Diverse Enzyme Inhibition and Antimicrobial Activities

Compound Class Activity Target/Strain Potency (IC50 / MIC) Reference
Sulfonamide Antidiabetic DPP-IV Enzyme IC50: 11.32 µM (for 23d) [2][8]
Polyhydroxylated Antidiabetic Aldose Reductase (ALR2) 57% inhibition (for 29) [2]
Chalcone Antibacterial Staphylococcus aureus MIC: 0.025 µg/mL (for 3BP) [11]

| N-benzoylthiourea | Antibacterial | A. baumannii | MIC: 31.25 µg/mL (for 15a/b) |[2][8] |

References

The Indispensable Role of Boc-Protected Pyrrolidines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is due to the unique conformational constraints it imposes, allowing for precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has become a cornerstone of modern organic synthesis, enabling chemists to perform complex transformations on the pyrrolidine ring with high selectivity and control.[4] This guide provides a comprehensive overview of the synthesis, applications, and key methodologies involving Boc-protected pyrrolidines.

The Strategic Importance of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen-protecting group in organic synthesis. Its popularity stems from several key advantages:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic, basic, and reductive environments.

  • Facile Cleavage: Despite its stability, it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This orthogonality allows for selective deprotection without affecting other acid-labile groups if conditions are chosen carefully.

  • Increased Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents.

  • Chiral Induction: The Boc group can influence the stereochemical outcome of reactions at adjacent centers, acting as a bulky directing group.

Synthetic Routes to Boc-Protected Pyrrolidines

The synthesis of Boc-protected pyrrolidines can be broadly classified into two main strategies: modification of existing chiral precursors and stereoselective construction of the pyrrolidine ring.

Synthesis from the Chiral Pool

The most common and efficient method for preparing enantiomerically pure Boc-protected pyrrolidines is to start from readily available chiral molecules, primarily L-proline and its derivatives like 4-hydroxy-L-proline.[6] This approach leverages the inherent stereochemistry of the starting material to produce optically pure products.

A typical procedure involves the direct N-protection of the starting amino acid or its derivative with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Table 1: Representative Syntheses from Chiral Pool Precursors
Starting MaterialProductReagents & ConditionsYieldReference
(R)-3-Pyrrolidinol(R)-(-)-N-Boc-3-pyrrolidinol(Boc)₂O, Triethylamine, DCM, 0 °C to RTHigh--INVALID-LINK--[7]
(R)-Pyrrolidine-3-carboxylic acidN-Boc-(R)-pyrrolidine-3-carboxylic acid(Boc)₂O, Dioxane, 1N NaOH, RT>90%--INVALID-LINK--[8]
L-ProlineN-Boc-L-proline(Boc)₂O, NaOH, Dioxane/H₂O~95%Standard Protocol
Stereoselective Synthesis and Cyclization Methods
  • [3+2] Cycloadditions: This powerful strategy involves the reaction of an azomethine ylide with an alkene. The stereochemistry can be controlled by using chiral catalysts or auxiliaries, leading to densely substituted pyrrolidines with multiple stereocenters.[9][10]

  • Intramolecular Cyclization: Acyclic precursors containing a nitrogen nucleophile and a suitable leaving group can undergo intramolecular cyclization to form the pyrrolidine ring.[6] This is a key step in the synthesis of the antibiotic Anisomycin, where a Boc-protected pyrrolidine is formed via NaH-mediated cyclization.[6]

  • Palladium-Catalyzed Reactions: Palladium catalysts can be used to trigger intramolecular carboamination of γ-amino alkenes with aryl bromides, forming two new bonds and creating substituted N-Boc-pyrrolidines with high diastereoselectivity.[11][12]

  • Asymmetric Deprotonation: The use of a strong base like sec-butyllithium in the presence of a chiral ligand, such as (-)-sparteine, allows for the enantioselective deprotonation of N-Boc-pyrrolidine at the 2-position. The resulting chiral organolithium species can then be trapped with various electrophiles.[13][14]

Table 2: Enantioselective α-Arylation of N-Boc-Pyrrolidine
SubstrateAryl BromideLigandYieldEnantiomeric Excess (e.e.)Reference
N-Boc-pyrrolidineMethyl 4-bromobenzoate(+)-Sparteine81%96%--INVALID-LINK--[13]
N-Boc-pyrrolidine4-Bromoanisole(-)-Sparteine85%98%--INVALID-LINK--

Key Transformations and Applications in Drug Discovery

Boc-protected pyrrolidines are versatile intermediates that serve as foundational building blocks for a vast number of pharmaceuticals. The Boc group allows for the selective functionalization of the pyrrolidine ring at various positions.

// Edges Proline -> BocPyrrolidine [label="Boc Protection\n((Boc)₂O)", color="#34A853"]; BocPyrrolidine -> Drug1 [label="Functionalization\n& Deprotection", color="#EA4335"]; BocPyrrolidine -> Drug2 [color="#EA4335"]; BocPyrrolidine -> Drug3 [color="#EA4335"]; BocPyrrolidine -> Drug4 [color="#EA4335"]; } } Caption: Synthetic pathway from chiral pool to pharmaceuticals.

For instance, commercially available Boc-protected trans-4-hydroxy-L-proline is a key starting material for the synthesis of the Hepatitis C virus (HCV) protease inhibitors Grazoprevir and Glecaprevir.[6] Similarly, (2S)-2-cyanopyrrolidine, protected with a Boc group, is a crucial intermediate for Dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, used in the treatment of type 2 diabetes.[6][15]

Experimental Protocols

Precise and reliable experimental procedures are critical for success in multi-step synthesis. Below are detailed protocols for the protection and deprotection of the pyrrolidine nitrogen.

Protocol 1: N-Boc Protection of (R)-3-Pyrrolidinol

This procedure describes the standard method for protecting a secondary amine using di-tert-butyl dicarbonate.

  • Materials:

    • (R)-3-pyrrolidinol

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine and anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-3-pyrrolidinol in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Add a solution of (Boc)₂O in a minimal amount of DCM dropwise over 30 minutes, maintaining the internal temperature at 0 °C.

    • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.[7]

// Nodes A [label="Dissolve Pyrrolidinol\nin anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Triethylamine (Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Add (Boc)₂O solution\ndropwise at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Warm to RT\nStir 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Monitor by TLC", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Quench with NaHCO₃ (aq)\n& Extract with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Wash with H₂O & Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Dry (MgSO₄), Filter,\n& Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Purify via Chromatography\n(if necessary)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; F -> E [label="Incomplete", style=dashed]; G -> H; H -> I; I -> J; } Caption: Step-by-step experimental workflow for Boc protection.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a common and effective method for removing the Boc group to liberate the free amine.

  • Materials:

    • N-Boc-protected pyrrolidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected pyrrolidine in DCM (typically a 1:1 to 1:4 ratio of DCM to TFA is used).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 30 minutes to 2 hours).

    • Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid until CO₂ evolution ceases.

    • The free amine can then be extracted and purified. Alternatively, if the product is desired as a salt, it can be precipitated, for example, by using HCl in dioxane.[5]

G

Conclusion

Boc-protected pyrrolidines are not merely intermediates; they are enabling tools that have fundamentally shaped the landscape of modern medicinal chemistry and drug development. Their ready availability from the chiral pool, coupled with the development of sophisticated stereoselective synthetic methods, provides chemists with a reliable and versatile platform for constructing complex molecular architectures.[4][16] A thorough understanding of their synthesis, reactivity, and associated experimental protocols is essential for any scientist engaged in the pursuit of novel therapeutics.

References

Methodological & Application

Application Note: Efficient Synthesis of tert-Butyl 3-(Methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed experimental protocol for the Boc protection of the secondary amine in 3-(methylamino)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O). This procedure is designed for researchers and scientists in drug development and medicinal chemistry, offering a reliable method for synthesizing tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Reaction and Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine of 3-(methylamino)pyrrolidine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1] This process is typically facilitated by a base, such as triethylamine, which neutralizes the resulting ammonium species. The unstable intermediate subsequently collapses to form the stable N-Boc protected pyrrolidine derivative, with tert-butanol and carbon dioxide as byproducts.[1]

Experimental Protocol

This protocol outlines the standard procedure for the Boc protection of 3-(methylamino)pyrrolidine.

Materials:

  • 3-(Methylamino)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(methylamino)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of DCM. Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup:

    • Once the reaction is complete, remove the DCM under reduced pressure using a rotary evaporator.[1]

    • Dissolve the residue in ethyl acetate.[1]

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.[2]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[1]

Data Presentation

The following table summarizes the expected quantitative data for the Boc protection of 3-(methylamino)pyrrolidine.

ParameterValueReference
Molecular Formula C₁₀H₂₀N₂O₂[2][3]
Molecular Weight 200.28 g/mol [2]
Typical Yield >90%
Purity (post-chromatography) ≥97%[2]
¹H NMR (CDCl₃, δ ppm) 1.44 (s, 9H, Boc), 2.78 (s, 3H, N-CH₃)[2]

Visualizations

Reaction Scheme:

reaction_scheme Reaction Scheme for Boc Protection reactant1 3-(Methylamino)pyrrolidine product tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate reactant1->product Base (e.g., TEA) Solvent (e.g., DCM) reactant2 + Boc₂O byproducts + t-BuOH + CO₂

Caption: Reaction scheme for the Boc protection of 3-(methylamino)pyrrolidine.

Experimental Workflow:

experimental_workflow Experimental Workflow start Dissolve 3-(methylamino)pyrrolidine in DCM add_base Add Triethylamine (TEA) start->add_base add_boc Add Boc₂O solution add_base->add_boc react Stir at room temperature (2-12 hours) add_boc->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Workup: - Remove solvent - Dissolve in Ethyl Acetate - Wash with NaHCO₃ and Brine monitor->workup dry Dry over MgSO₄/Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end Obtain pure product purify->end

References

Application Notes and Protocols: (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a secondary amine provide a key structural motif for interaction with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases.

Physicochemical Properties

PropertyValueReference
CAS Number 199336-83-9[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Liquid[1]
Boiling Point 269 °C at 760 mmHg[1]
Storage Temperature 4°C[1]

Synthesis Protocols

Protocol 1: Synthesis from (R)-3-(Methylamino)pyrrolidine carboxylic acid

This protocol outlines the synthesis of this compound via Boc-protection of (R)-3-(methylamino)pyrrolidine carboxylic acid.

Experimental Protocol:

  • Dissolve (R)-3-(methylamino)pyrrolidine carboxylic acid in an aqueous solution of sodium hydroxide.

  • To this solution, add tetrahydrofuran (200 ml) and di-tert-butyl dicarbonate (250g).

  • Adjust and maintain the pH of the reaction mixture between 8 and 9.

  • Allow the reaction to stir for 12 hours.

  • Perform a liquid-liquid extraction twice with ethyl acetate (500 ml each time).

  • Acidify the aqueous phase with HCl to a pH of 1-2.

  • Extract the product three times with ethyl acetate (200 ml each time).

  • Combine the organic layers and wash twice with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate for 12 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crystalline product.

  • Dry the crystals at 40-50 °C to yield tert-butyl (R)-3-(methylamino)pyrrolidine carboxylate.

DOT Script for Synthesis Workflow:

G cluster_0 Synthesis of this compound start Start with (R)-3-(methylamino)pyrrolidine carboxylic acid step1 Dissolve in aq. NaOH start->step1 step2 Add THF and Boc₂O step1->step2 step3 pH adjustment (8-9) and React for 12h step2->step3 step4 Ethyl acetate extraction step3->step4 step5 Acidify aqueous phase with HCl (pH 1-2) step4->step5 step6 Ethyl acetate extraction (3x) step5->step6 step7 Combine organic layers, wash with brine step6->step7 step8 Dry over Na₂SO₄ step7->step8 step9 Filter and concentrate step8->step9 end_product This compound step9->end_product

Caption: Workflow for the synthesis of the target compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key intermediate in the synthesis of several JAK inhibitors, including Tofacitinib. The pyrrolidine moiety provides a crucial interaction point within the ATP-binding site of the JAK enzymes.

Tofacitinib Synthesis Overview

Tofacitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. Its synthesis involves the coupling of a substituted pyrrolo[2,3-d]pyrimidine core with a chiral piperidine or pyrrolidine side chain. The use of this compound or a derivative thereof is a key step in forming the final drug molecule.

DOT Script for JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene initiates Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Protocol 2: General Procedure for Coupling with a Pyrimidine Scaffold

This protocol provides a general method for the nucleophilic aromatic substitution reaction between a deprotected pyrrolidine derivative and a chloropyrimidine core, a common step in the synthesis of JAK inhibitors.

Experimental Protocol:

  • Deprotection: Treat this compound with a strong acid (e.g., trifluoroacetic acid or HCl in an organic solvent) to remove the Boc protecting group.

  • Neutralize the resulting amine salt with a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Coupling Reaction: To a solution of the deprotected (R)-3-(methylamino)pyrrolidine in a suitable solvent (e.g., DMSO, DMF, or NMP), add the chloropyrimidine derivative (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

DOT Script for Coupling Reaction Workflow:

G cluster_1 Coupling of Pyrrolidine with Pyrimidine Scaffold start_pyrrolidine This compound deprotection Boc Deprotection (e.g., TFA) start_pyrrolidine->deprotection deprotected_amine Deprotected Pyrrolidine deprotection->deprotected_amine coupling Nucleophilic Aromatic Substitution (Base, Heat) deprotected_amine->coupling start_pyrimidine Chloropyrimidine Derivative start_pyrimidine->coupling workup Aqueous Workup and Extraction coupling->workup purification Column Chromatography workup->purification final_product Coupled Product (JAK Inhibitor Precursor) purification->final_product

Caption: General workflow for the coupling reaction.

Biological Activity Data

The incorporation of the (R)-3-(methylamino)pyrrolidine moiety has been shown to be crucial for the high potency of resulting JAK inhibitors.

In Vitro Kinase Inhibitory Activity of Tofacitinib
KinaseIC₅₀ (nM)Assay TypeReference
JAK1 1Enzyme Assay[2]
JAK2 20Enzyme Assay[2]
JAK3 1Enzyme Assay[2]
TYK2 112Enzyme Assay[2]
Cellular Activity of Tofacitinib
Cell-based AssayIC₅₀ (nM)DescriptionReference
IL-2 stimulated pSTAT5 628Inhibition of STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs)[2]
IL-6 stimulated pSTAT3 201Inhibition of STAT3 phosphorylation in human PBMCs[2]

Experimental Protocols for Biological Assays

Protocol 3: In Vitro JAK Enzyme Inhibition Assay (ELISA-based)

This protocol outlines a general method for determining the IC₅₀ values of compounds against JAK enzymes using an ELISA-based format.[3][4]

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Kinase buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • ATP

  • Polypeptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • 96-well microtiter plates

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Test compound (e.g., Tofacitinib)

Experimental Protocol:

  • Coat the wells of a 96-well plate with the polypeptide substrate overnight at 4°C.

  • Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In each well, add the kinase buffer, the test compound dilution, the JAK enzyme, and ATP to initiate the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Wash the wells and add the anti-phosphotyrosine-HRP antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the wells and add the TMB substrate.

  • After a short incubation, add the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Pharmacokinetic Data

The pharmacokinetic properties of drugs derived from this compound are crucial for their therapeutic efficacy. Below is a summary of the pharmacokinetic parameters of Tofacitinib in humans.

ParameterValuePopulationReference
Bioavailability 74%Healthy volunteers[5][6]
Time to Peak Plasma Concentration (Tₘₐₓ) 0.5 - 1 hourPatients with psoriatic arthritis[7]
Half-life (t₁/₂) ~3 hoursHealthy volunteers[5][7]
Apparent Oral Clearance (CL/F) 26.7 L/hPatients with psoriasis[8]
Apparent Volume of Distribution (Vd/F) 125 LPatients with psoriasis[8]
Metabolism ~70% hepatic (CYP3A4, CYP2C19), ~30% renal excretionHealthy volunteers[5]

This data indicates that Tofacitinib is rapidly absorbed and eliminated, with predictable pharmacokinetics.[5][7]

Disclaimer: The provided protocols are for research and informational purposes only and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

References

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A Versatile Chiral Building Block for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, particularly in the development of antiviral therapeutics. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved antiviral drugs targeting a range of viruses, including Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The specific stereochemistry and functional groups of this compound make it an attractive starting material for the synthesis of potent and selective viral protease inhibitors. This document provides an overview of its application, including key biological data of resulting compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Application in Antiviral Drug Discovery

The primary application of this compound in antiviral research is as a scaffold to construct complex molecules that can fit into the active sites of viral enzymes, particularly proteases. Viral proteases are essential for the viral life cycle, as they process viral polyproteins into functional units required for replication. Inhibiting these proteases effectively stops viral propagation. The pyrrolidine ring provides a rigid, three-dimensional structure that can be appropriately substituted to achieve high binding affinity and selectivity for the target enzyme.

While a direct synthesis of a marketed antiviral drug from this compound is not prominently documented in publicly available literature, its structural motif is a key component of several potent antiviral agents. For instance, various pyrrolidine-based inhibitors have been developed against the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication.

Quantitative Data

The following table summarizes the inhibitory activity of representative pyrrolidine-based antiviral compounds against viral proteases. It is important to note that these compounds, while not explicitly synthesized from the title building block in the cited literature, feature a similar core structure and demonstrate the potential of this chemical class.

Compound ClassTargetVirusAssay TypeIC50 / EC50 (µM)Reference
Pyrrolidine-based InhibitorsMain Protease (Mpro)SARS-CoV-2Biochemical InhibitionEC50 values reported[1]
Thiazole DerivativesPapain-like Protease (PLpro)SARS-CoV-2Enzymatic InhibitionKd in µM range[2]
Pyrrolidine DerivativesNS3 Serine ProteaseHepatitis C Virus (HCV)Enzymatic InhibitionVaries[3]

Experimental Protocols

General Synthesis of a Pyrrolidine-Based Protease Inhibitor

This protocol describes a general synthetic route for the coupling of the deprotected (R)-3-(methylamino)pyrrolidine core with a peptide fragment to generate a hypothetical viral protease inhibitor.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4.0 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be used directly in the next step or neutralized with a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution) and extracted with an organic solvent.

Step 2: Amide Coupling to a Peptide Fragment

  • Dissolve the peptide fragment containing a carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected (R)-3-(methylamino)pyrrolidine from Step 1 (1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine-based inhibitor.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of a compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).

  • Add 10 µL of the Mpro enzyme solution (final concentration, e.g., 50 nM) to each well.

  • Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution (final concentration, e.g., 20 µM) to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes using a fluorescence plate reader.

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway: SARS-CoV-2 Replication and Mpro Inhibition

SARS_CoV_2_Replication cluster_host_cell Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Mpro Main Protease (Mpro) Cleavage Translation->Mpro Replication Viral RNA Replication Mpro->Replication Functional Proteins Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release Inhibitor (R)-3-(methylamino)pyrrolidine- based Inhibitor Inhibitor->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 replication by a pyrrolidine-based Mpro inhibitor.

Experimental Workflow: Synthesis and Evaluation of Antiviral Agents

Experimental_Workflow Start (R)-tert-butyl 3-(methylamino) pyrrolidine-1-carboxylate Deprotection Boc Deprotection Start->Deprotection Coupling Amide Coupling with Peptide Fragment Deprotection->Coupling Purification Purification & Characterization Coupling->Purification Inhibitor Final Pyrrolidine-based Inhibitor Purification->Inhibitor Biochemical_Assay Biochemical Assay (e.g., Mpro Inhibition) Inhibitor->Biochemical_Assay Cell_Based_Assay Cell-based Antiviral Activity Assay Inhibitor->Cell_Based_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of pyrrolidine-based antiviral inhibitors.

Conclusion

This compound serves as a critical chiral intermediate for the synthesis of complex heterocyclic compounds with potential antiviral activity. The inherent structural features of the pyrrolidine ring, combined with the stereospecificity of the (R)-enantiomer, provide a robust platform for designing targeted inhibitors of viral enzymes. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals in leveraging this versatile building block for the discovery of novel antiviral agents to combat current and future viral threats.

References

Application Notes and Protocols for NMR Analysis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate . This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors. Accurate structural elucidation and purity assessment by NMR are critical for its application in drug discovery and development.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.50 - 3.20m4HPyrrolidine ring protons (CH₂)
~3.10m1HPyrrolidine ring proton (CH)
~2.40s3HN-CH₃
~2.20 - 1.80m2HPyrrolidine ring protons (CH₂)
1.46s9Htert-butyl (Boc)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~154.7C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~58.0CH (pyrrolidine)
~50.0CH₂ (pyrrolidine)
~46.0CH₂ (pyrrolidine)
~36.0N-CH₃
~32.0CH₂ (pyrrolidine)
~28.5C(CH₃)₃ (Boc)

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Multiplicity Analysis: Identify the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) for all signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Integrate, Assign Peaks reference->analyze structure Structure Verification analyze->structure

Caption: Workflow for NMR analysis.

Relevance in Drug Discovery: Inhibition of JAK2/STAT3 Signaling

Chiral pyrrolidine scaffolds are integral to the design of specific kinase inhibitors. This compound can serve as a key intermediate for synthesizing inhibitors targeting the Janus kinase (JAK) family, particularly JAK2. The JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is implicated in various cancers and inflammatory diseases.

The diagram below illustrates a simplified representation of the JAK2/STAT3 signaling pathway and the potential point of inhibition by a drug molecule derived from the title compound.

G cytokine Cytokine receptor Receptor Dimerization cytokine->receptor jak2 JAK2 Activation (Phosphorylation) receptor->jak2 stat3 STAT3 Phosphorylation jak2->stat3 dimerization STAT3 Dimerization stat3->dimerization translocation Nuclear Translocation dimerization->translocation gene Gene Transcription (Proliferation, Survival) translocation->gene inhibitor JAK2 Inhibitor (e.g., derived from chiral pyrrolidine) inhibitor->jak2 Inhibits

Caption: Simplified JAK2/STAT3 signaling pathway.

Application Notes and Protocols for the Synthesis of Functionalized (R)-Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of functionalized (R)-pyrrolidine intermediates, which are crucial building blocks in the development of pharmaceuticals.[1][2] The pyrrolidine ring is a prevalent structural motif in a significant number of FDA-approved drugs.[1][3]

Introduction

The enantioselective synthesis of functionalized pyrrolidines is of paramount importance in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs.[1][2] This document outlines several robust synthetic strategies to access enantioenriched (R)-pyrrolidine derivatives, including methods starting from the chiral pool, catalytic asymmetric syntheses, and diastereoselective approaches. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methods in a research and development setting.

Asymmetric Synthesis from the Chiral Pool

A common and effective strategy for synthesizing chiral pyrrolidines is to start from readily available, enantiomerically pure natural products. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Synthesis from (R)-Phenylglycinol

A versatile method for the synthesis of trans-2,5-disubstituted pyrrolidines utilizes (R)-phenylglycinol as a chiral auxiliary.[1][4] The synthesis involves two key diastereoselective additions of Grignard reagents.[4]

Experimental Protocol: Synthesis of trans-2,5-bis(aryl)pyrrolidines [4]

  • Imine Formation: Condense (R)-phenylglycinol with an aromatic aldehyde to form the corresponding imine.

  • First Grignard Addition: React the imine with a Grignard reagent prepared from bromopropionaldehyde dimethyl acetal. This addition proceeds with high diastereoselectivity.[4]

  • Cyclization and Oxazolidinone Formation: The resulting chiral amine is treated with a catalytic amount of methanolic hydrochloric acid to yield an oxazolidinone.[4]

  • Second Grignard Addition: The oxazolidinone is then reacted with a second aryl Grignard reagent to afford the stereopure trans-(R,R)-disubstituted pyrrolidine.[4] The stereoselectivity of this step is directed by the alkoxy group of the chiral auxiliary.[4]

Workflow for the Synthesis of trans-2,5-bis(aryl)pyrrolidines from (R)-Phenylglycinol

G start (R)-Phenylglycinol + Aromatic Aldehyde imine Imine Formation start->imine grignard1 First Grignard Addition (Bromopropionaldehyde dimethyl acetal Grignard) imine->grignard1 amine Chiral Amine grignard1->amine cyclization Cyclization & Oxazolidinone Formation (cat. HCl/MeOH) amine->cyclization oxazolidinone Oxazolidinone cyclization->oxazolidinone grignard2 Second Grignard Addition (Aryl Grignard) oxazolidinone->grignard2 product trans-2,5-bis(aryl)pyrrolidine grignard2->product

Caption: Synthesis of trans-2,5-bis(aryl)pyrrolidines.

Synthesis from Pyroglutamic Acid

(R)-Pyroglutamic acid is another valuable chiral starting material for the synthesis of 2,5-disubstituted pyrrolidines.[1]

Experimental Protocol: Synthesis of a Katsuki's Pyrrolidine Precursor [4]

  • Hemiaminal Formation: Transform (R)-pyroglutamic acid into a hemiaminal intermediate.[4]

  • Cyanide Addition: Activate the hemiaminal with a Lewis acid and perform a trans-selective addition of cyanide.[4]

  • Reduction and Further Transformations: Reduce the resulting nitrile to the corresponding alcohol. Subsequent protecting group manipulations and a double Williamson etherification, followed by deprotection, yield the target pyrrolidine.[4]

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral pyrrolidines, often with high enantioselectivity.

Palladium-Catalyzed [3+2] Cycloaddition

The enantioselective palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for constructing chiral pyrrolidines.[5] This reaction utilizes novel phosphoramidite ligands to achieve high levels of regio-, diastereo-, and enantioselectivity.[5]

Experimental Protocol: Enantioselective Synthesis of Pyrrolidines via [3+2] Cycloaddition [5]

  • Reaction Setup: In a glovebox, combine the palladium catalyst precursor, the phosphoramidite ligand, the imine substrate, and the TMM precursor in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Quantitative Data for Pd-Catalyzed [3+2] Cycloaddition

Substrate (Imine)LigandYield (%)ee (%)Reference
N-Boc-benzaldimineL12 (bis-2-naphthyl phosphoramidite)9598[5]
N-Boc-4-methoxybenzaldimineL129397[5]
N-Boc-4-nitrobenzaldimineL128596[5]

Logical Diagram of Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition

G pd0 Pd(0) Complex pd_tmm Pd-TMM Complex pd0->pd_tmm Oxidative Addition tmm Trimethylenemethane (TMM) Precursor tmm->pd_tmm cycloaddition [3+2] Cycloaddition pd_tmm->cycloaddition imine Imine imine->cycloaddition pd_product Palladacycle Intermediate cycloaddition->pd_product pd_product->pd0 product Pyrrolidine Product pd_product->product Reductive Elimination reductive_elim Reductive Elimination

Caption: Catalytic cycle for pyrrolidine synthesis.

Asymmetric Lithiation Mediated by (-)-Sparteine

The enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and the chiral diamine (-)-sparteine, followed by trapping with an electrophile, provides a versatile route to enantioenriched 2-substituted (R)-pyrrolidines.[1][6]

Experimental Protocol: Asymmetric Functionalization of N-Boc-Pyrrolidine [6]

  • Deprotonation: To a solution of N-Boc-pyrrolidine and (-)-sparteine in a suitable solvent (e.g., diethyl ether) at low temperature (-78 °C), add s-BuLi dropwise. Stir the mixture for several hours to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (e.g., 1-pyrrolidine-carbonyl chloride) to the reaction mixture at -78 °C and allow the reaction to warm to room temperature.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, extract the product with an organic solvent, and purify by chromatography.

Quantitative Data for Asymmetric Lithiation

ElectrophileProductYield (%)ee (%)Reference
1-Pyrrolidine-carbonyl chloride(R)-N-Boc-2-(pyrrolidine-1-carbonyl)pyrrolidine7585[6]
Benzaldehyde(R)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine8090[1]

Synthesis of Specific Functionalized (R)-Pyrrolidines

Synthesis of (R)-3-Hydroxypyrrolidine

(R)-3-Hydroxypyrrolidine is a valuable intermediate in the synthesis of various pharmaceuticals.[7] It can be synthesized from trans-4-hydroxy-L-proline via decarboxylation.[8] Another route involves the use of chiral 3-hydroxybutyronitrile derivatives.[9]

Experimental Protocol: Synthesis of (R)-N-benzyl-3-hydroxypyrrolidine [9]

  • Hydrogenation and Cyclization: In a high-pressure reactor, dissolve (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile in methanol and add Raney-Ni. Heat the mixture to 100 °C under hydrogen pressure (5 bar) for 2 hours.

  • N-Benzylation: After cooling and filtering the catalyst, add sodium hydroxide and benzyl chloride to the filtrate.

  • Workup and Purification: After the reaction is complete, perform a standard workup to isolate the (R)-N-benzyl-3-hydroxypyrrolidine.

Workflow for the Synthesis of (R)-N-benzyl-3-hydroxypyrrolidine

G start (R)-2-(t-butyldimethylsilyloxy) -3-chloropropionitrile hydrogenation Hydrogenation (Raney-Ni, H2, 100 °C) start->hydrogenation cyclization_intermediate Cyclization Intermediate hydrogenation->cyclization_intermediate benzylation N-Benzylation (NaOH, Benzyl Chloride) cyclization_intermediate->benzylation product (R)-N-benzyl-3-hydroxypyrrolidine benzylation->product

Caption: Synthesis of (R)-N-benzyl-3-hydroxypyrrolidine.

Conclusion

The synthetic routes and protocols detailed in this document provide a robust toolkit for researchers and professionals in the field of drug discovery and development. The choice of a specific route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided quantitative data and experimental workflows are intended to serve as a practical guide for the synthesis of a variety of functionalized (R)-pyrrolidine intermediates.

References

Asymmetric Synthesis of Substituted Pyrrolidine Scaffolds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrrolidine scaffolds are privileged five-membered nitrogen-containing heterocyclic motifs frequently found in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts. Their stereochemistry plays a pivotal role in determining their biological activity and catalytic efficacy. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure substituted pyrrolidines is a significant endeavor in modern organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key asymmetric strategies employed in the synthesis of these valuable scaffolds, aimed at researchers, scientists, and drug development professionals.

I. Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

Application Note:

The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is one of the most powerful and convergent methods for the construction of the pyrrolidine ring. This approach allows for the simultaneous formation of multiple stereocenters with a high degree of stereocontrol. The reaction typically involves the in situ generation of an azomethine ylide from an imine precursor, which then undergoes a cycloaddition with an electron-deficient alkene. The use of chiral metal catalysts, such as those based on silver (Ag) or copper (Cu), in combination with chiral ligands, enables the enantioselective synthesis of highly functionalized pyrrolidines. This method is valued for its operational simplicity, broad substrate scope, and the ability to generate complex molecular architectures in a single step.

Key Features:

  • High Convergence: Forms the pyrrolidine ring and up to four stereocenters in a single step.

  • Stereocontrol: Excellent enantioselectivity and diastereoselectivity can be achieved with appropriate chiral catalysts.

  • Versatility: A wide range of substituted pyrrolidines can be accessed by varying the azomethine ylide precursor and the dipolarophile.

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes the silver-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide generated from an α-imino ester with an alkene to yield a highly substituted chiral pyrrolidine.

Materials:

  • Silver(I) acetate (AgOAc)

  • Chiral ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, (R,S)-t-Bu-Josiphos)

  • α-Imino ester (e.g., Ethyl N-benzylideneglycinate)

  • Alkene (e.g., N-Phenylmaleimide)

  • Anhydrous Toluene

  • Triethylamine (Et3N)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add silver(I) acetate (0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this mixture, add the α-imino ester (1.0 mmol, 1.0 equiv.) and the alkene (1.2 mmol, 1.2 equiv.).

  • Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary: Asymmetric [3+2] Cycloaddition

EntryCatalyst/LigandDipolarophileYield (%)dree (%)
1AgOAc / (R,S)-t-Bu-JosiphosN-Phenylmaleimide95>99:198
2Cu(OAc)2 / FesulphosDimethyl fumarate8895:594
3AgOAc / (S)-TF-BiphamPhosAcrylonitrile7590:1091
4Cu(OTf)2 / BOXMethyl acrylate92>99:196

G AgOAc AgOAc Catalyst Ag-Ligand Complex AgOAc->Catalyst Ligand Chiral Ligand Ligand->Catalyst Imine α-Imino Ester Alkene Alkene Ylide Azomethine Ylide Pyrrolidine Substituted Pyrrolidine Crude Crude Product Purified Purified Pyrrolidine Crude->Purified Column Chromatography

Caption: Catalytic cycle for a bifunctional organocatalyzed aza-Michael addition.

III. Diastereoselective Hydrogenation of Substituted Pyrroles

Application Note:

The catalytic hydrogenation of substituted pyrroles represents a direct and atom-economical method for the synthesis of the corresponding pyrrolidines. When the pyrrole substrate already contains a chiral center, this center can direct the stereochemical outcome of the hydrogenation, leading to a diastereoselective synthesis of polysubstituted pyrrolidines. This approach is particularly useful when starting from readily available chiral precursors. Heterogeneous catalysts such as Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C) are commonly employed. The diastereoselectivity of the reaction can be influenced by the nature of the substituent on the pyrrole ring, the protecting group on the nitrogen atom, and the reaction conditions (solvent, pressure, temperature).

Key Features:

  • Atom Economy: A clean reaction where hydrogen is the only reagent.

  • Directness: Provides a straightforward route from aromatic pyrroles to saturated pyrrolidines.

  • Diastereocontrol: Existing stereocenters in the substrate can effectively control the formation of new stereocenters.

Experimental Protocol: Diastereoselective Hydrogenation of a Substituted N-Boc-Pyrrole

This protocol details the diastereoselective hydrogenation of an N-Boc-protected pyrrole bearing a chiral substituent. Materials:

  • Substituted N-Boc-pyrrole with a chiral auxiliary

  • 10% Rhodium on Carbon (Rh/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reactor vessel, add the substituted N-Boc-pyrrole (1.0 mmol) and methanol (10 mL).

  • Carefully add 10% Rh/C (10 mol% by weight of substrate).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature for 12-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary to afford the pure substituted pyrrolidine.

  • Determine the diastereomeric ratio of the product by NMR spectroscopy.

Quantitative Data Summary: Diastereoselective Hydrogenation of Pyrroles

EntrySubstrateCatalystPressure (atm)Yield (%)dr
12-Acetyl-(S)-proline methyl ester appended pyrroleRh/C209895:5
2N-Boc-2,5-diphenylpyrroleRu-PhTRAP5095-
3N-Boc-2,3,5-trimethylpyrroleRu-PhTRAP509398:2
4Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate derivativeRh/Al2O31091>99:1

Diagram: Logical Relationship in Diastereoselective Hydrogenation

G Start Chiral Substituted Pyrrole Intermediate Adsorption onto Catalyst Surface Start->Intermediate Catalyst (e.g., Rh/C) H2 Pressure Product_A Diastereomer A Intermediate->Product_A Hydrogen delivery from less hindered face Product_B Diastereomer B Intermediate->Product_B Hydrogen delivery from more hindered face Major_Product Major Diastereomer Product_A->Major_Product

Caption: Stereodirecting effect in the diastereoselective hydrogenation of a chiral pyrrole.

IV. Chiral Pool Synthesis from Pyroglutamic Acid

Application Note:

The use of readily available, enantiomerically pure starting materials, known as the "chiral pool," is a classic and reliable strategy for asymmetric synthesis. L-Pyroglutamic acid, a derivative of L-glutamic acid, is an inexpensive and versatile chiral building block for the synthesis of a wide variety of substituted pyrrolidines. Its rigid bicyclic structure and multiple functional groups (a carboxylic acid, a lactam, and a stereocenter) allow for a range of stereocontrolled transformations. The carboxylic acid and lactam functionalities can be selectively manipulated to introduce substituents at various positions of the pyrrolidine ring, making it a valuable precursor for the synthesis of natural products and pharmaceutical agents.

Key Features:

  • Readily Available: L-Pyroglutamic acid is an inexpensive, commercially available starting material.

  • High Enantiopurity: Provides a reliable source of chirality.

  • Versatile Functionality: Allows for diverse and selective chemical transformations.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine from L-Pyroglutamic Acid

This protocol outlines a multi-step synthesis to convert L-pyroglutamic acid into a 2,5-disubstituted pyrrolidine derivative.

Materials:

  • L-Pyroglutamic acid

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Appropriate electrophiles for substitution

  • Various solvents (e.g., THF, DMF) and reagents for protection/deprotection and substitution reactions.

Procedure (Illustrative Three-Step Sequence):

Step 1: Esterification of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid (10 mmol) in methanol (50 mL) at 0 °C.

  • Slowly add thionyl chloride (12 mmol, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester, which can be used in the next step without further purification.

Step 2: Reduction of the Methyl Ester to the Hemiaminal

  • Dissolve the crude methyl ester (10 mmol) in a 1:1 mixture of THF/MeOH (50 mL) and cool to 0 °C.

  • Add sodium borohydride (15 mmol, 1.5 equiv.) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hemiaminal.

Step 3: Diastereoselective Addition of a Nucleophile

  • Dissolve the crude hemiaminal (5 mmol) in anhydrous dichloromethane (25 mL) under an inert atmosphere and cool to -78 °C.

  • Add a Lewis acid (e.g., TiCl4, 1.0 M in DCM, 5.5 mmol, 1.1 equiv.).

  • After stirring for 15 minutes, add a nucleophile (e.g., allyltrimethylsilane, 7.5 mmol, 1.5 equiv.).

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 2,5-disubstituted pyrrolidine derivative.

Quantitative Data Summary: Transformations from Pyroglutamic Acid

EntryTransformationReagentsProductYield (%)dr
1Reduction of esterNaBH4(S)-Pyroglutaminol92-
2Addition to hemiaminalAllyltrimethylsilane, TiCl42-allyl-5-hydroxymethylpyrrolidine8595:5
3Grignard addition to N-acyliminium ionPhMgBr, BF3·OEt22-phenyl-5-carboxypyrrolidine derivative78>98:2
4Lactam reductionLiAlH4(S)-Prolinol90-

Diagram: Synthetic Pathway from L-Pyroglutamic Acid

G Start L-Pyroglutamic Acid Step1 Esterification (SOCl2, MeOH) Start->Step1 Ester Methyl Pyroglutamate Step1->Ester Step2 Reduction (NaBH4) Ester->Step2 Hemiaminal Hemiaminal Step2->Hemiaminal Step3 Nucleophilic Addition (Nu-) Hemiaminal->Step3 Product 2,5-Disubstituted Pyrrolidine Step3->Product

Caption: A synthetic route to 2,5-disubstituted pyrrolidines from L-pyroglutamic acid.

Application Notes and Protocols for the Derivatization of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its secondary amine functionality serves as a key handle for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the specific (R)-configuration of this reagent offers stereochemical control in synthesis.

These application notes provide detailed protocols for common derivatization reactions of this compound, including amide bond formation (acylation), sulfonamide synthesis (sulfonylation), and urea formation. The protocols are based on established synthetic methodologies and provide a starting point for the synthesis of diverse compound libraries for screening and lead optimization.

Key Applications

Derivatives of this compound are utilized as intermediates in the synthesis of a variety of pharmaceutical compounds. The strategic modification of the methylamino group can significantly impact the pharmacological properties of the final molecule, including potency, selectivity, and pharmacokinetic profile. Chiral pyrrolidines are known scaffolds for targeting a range of biological entities, including kinases and proteases, making this starting material particularly relevant for the development of inhibitors in oncology, virology, and immunology.

Derivatization Reactions

The secondary amine of this compound is a versatile nucleophile that readily participates in several key chemical transformations. The following sections detail the protocols for three common and important derivatization reactions.

Amide Bond Formation (Acylation)

Acylation of the secondary amine introduces an amide functionality, a common feature in many drug molecules. This reaction can be achieved by coupling the amine with a carboxylic acid using a suitable coupling agent or by reacting it with an activated carboxylic acid derivative such as an acyl chloride or anhydride.

Experimental Protocol: General Procedure for Amide Coupling

A common method for amide bond formation involves the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.

  • Reaction Scheme:

  • Methodology:

    • To a solution of the carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), ~0.1 M) at room temperature, add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.).

    • Stir the mixture for 15-30 minutes to allow for the activation of the carboxylic acid.

    • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

  • Data Presentation:

Reagent (R-COOH)Coupling AgentBaseSolventTime (h)Yield (%)
Acetic AcidHATUDIPEADMF485-95
Benzoic AcidEDC/HOBtDIPEADCM1280-90
Phenylacetic AcidT3PPyridineDCM682-92

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Sulfonamide Synthesis (Sulfonylation)

The reaction of the secondary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are an important class of compounds with a wide range of biological activities.

Experimental Protocol: General Procedure for Sulfonylation

  • Reaction Scheme:

    Diagram 2. General workflow for sulfonamide synthesis.
  • Methodology:

    • Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in a suitable aprotic solvent (e.g., DCM or THF, ~0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Data Presentation:

Reagent (R-SO₂Cl)BaseSolventTime (h)Yield (%)
Methanesulfonyl chlorideTriethylamineDCM290-98
p-Toluenesulfonyl chloridePyridineDCM488-95
Benzenesulfonyl chlorideTriethylamineTHF685-93

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Urea Formation

Urea derivatives can be synthesized by reacting the secondary amine with an isocyanate or by using a phosgene equivalent in a two-step, one-pot procedure. Ureas are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: General Procedure for Urea Formation with Isocyanate

  • Reaction Scheme:

  • Methodology:

    • Dissolve this compound (1.0 eq.) in an aprotic solvent such as DCM or THF (~0.1 M).

    • Add the isocyanate (1.0-1.1 eq.) to the solution at room temperature.

    • Stir the reaction mixture for 1-6 hours. The reaction is often rapid and can be monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product is often pure enough for subsequent steps, but can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.

  • Data Presentation:

Reagent (R-NCO)SolventTime (h)Yield (%)
Phenyl isocyanateDCM1>95
Isopropyl isocyanateTHF2>95
Benzyl isocyanateDCM1.5>95

Note: These reactions are typically high-yielding.

Conclusion

The protocols outlined in these application notes provide a robust foundation for the derivatization of this compound. These reactions are scalable and amenable to the generation of diverse chemical libraries for drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The versatility of this chiral building block, combined with these reliable derivatization methods, makes it a powerful tool in the synthesis of novel and potentially therapeutic molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with methylamine.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation The formation of the imine intermediate is crucial. Ensure the reaction is monitored (e.g., by TLC or NMR) to confirm imine formation before adding the reducing agent.[1] Consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[1]An increase in the formation of the desired product.
Decomposition of Reactants or Product The Boc protecting group can be sensitive to strong acids. If using an acid catalyst, ensure it is a weak acid and used in catalytic amounts. Avoid high reaction temperatures for extended periods.Improved yield and reduced formation of byproducts resulting from Boc-deprotection.
Ineffective Reducing Agent The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity for imines over ketones.[2][3] Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).A significant increase in the conversion of the imine to the final product.
Suboptimal Reaction Conditions The solvent and temperature can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for reductive amination with NaBH(OAc)₃.[3] The reaction is typically run at room temperature.Optimization of reaction conditions should lead to a higher yield.

Issue 2: Presence of Significant Impurities

Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material If the starting ketone is still present, the reaction may be incomplete. Increase the reaction time or the equivalents of methylamine and the reducing agent.Complete consumption of the starting material and a cleaner reaction profile.
Formation of Over-alkylated Product While less common with reductive amination compared to direct alkylation, over-alkylation can occur.[2] Use a controlled amount of methylamine.Minimization of the tertiary amine byproduct.
Formation of Hydroxylated Impurity If the reducing agent reduces the ketone starting material before imine formation, a hydroxylated byproduct will form. Using a milder reducing agent like NaBH(OAc)₃ can prevent this.[2]Reduced presence of the alcohol impurity in the final product.
Residual Reagents or Byproducts Ensure proper work-up and purification. A wash with a saturated aqueous solution of sodium bicarbonate can remove acidic residues.[4] Purification by column chromatography on silica gel is often necessary to isolate the pure product.[5]A final product with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent method is the reductive amination of a suitable precursor. A common starting material is tert-butyl 3-oxopyrrolidine-1-carboxylate, which is reacted with methylamine to form an intermediate imine, followed by reduction. This method is often favored for its efficiency and control over the introduction of the methylamino group.

Q2: Which reducing agent is best for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this transformation.[6][7][8] It is milder than other borohydrides like sodium borohydride (NaBH₄) and selectively reduces the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]

Q3: What are the typical yields for this synthesis?

Yields can vary depending on the specific protocol and optimization. However, well-optimized reductive amination procedures can achieve high yields. For a similar synthesis of the parent amine, tert-butyl 3-aminopyrrolidine-1-carboxylate, a yield of 82% has been reported.[5] With careful optimization of the reductive amination of the corresponding ketone, yields in a similar or even higher range should be achievable.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. You can track the disappearance of the starting ketone and the appearance of the product spot. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more detailed analysis, techniques like LC-MS or ¹H NMR spectroscopy of aliquots from the reaction mixture can be employed.

Q5: What are the key parameters to control for a high-yield synthesis?

The key parameters to control are:

  • Purity of starting materials: Ensure the ketone precursor and methylamine are of high purity.

  • Stoichiometry of reagents: Use a slight excess of methylamine and the reducing agent.

  • Reaction temperature: Maintain the reaction at room temperature unless optimization studies suggest otherwise.

  • Reaction time: Allow sufficient time for both imine formation and the subsequent reduction.

  • Work-up and purification: Perform a careful aqueous work-up and purify the crude product using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general procedure based on standard reductive amination conditions.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Methylamine (e.g., as a solution in THF or as a salt like methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in DCM or DCE.

  • Add methylamine (1.2-1.5 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2-1.5 equivalents) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Solvents
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines; commercially available; good yields are often achieved.[2][3][8]Moisture sensitive.[3]DCM, DCE, THF, Dioxane[3]
Sodium cyanoborohydride (NaBH₃CN) Effective and tolerant of a wider pH range.[3]Highly toxic (releases HCN in acidic conditions).[3]Methanol, Ethanol[3]
Sodium borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone, leading to alcohol byproducts if not used carefully.[2][3]Methanol, Ethanol[3]
Hydrogen (H₂) with a catalyst (e.g., Pd/C) "Green" reducing agent; high yields can be obtained.[5]Requires specialized equipment for handling hydrogen gas; the catalyst can be pyrophoric.Methanol, Ethanol

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification start_ketone tert-Butyl 3-oxopyrrolidine-1-carboxylate imine_formation Imine Formation (Acid Catalyst, optional) start_ketone->imine_formation methylamine Methylamine methylamine->imine_formation reduction Reduction (NaBH(OAc)₃) imine_formation->reduction quench Quench (aq. NaHCO₃) reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product (R)-tert-butyl 3-(methylamino)pyrrolidine- 1-carboxylate purification->product

Caption: Reductive amination workflow for the synthesis of the target compound.

Troubleshooting_Yield start Low Yield Issue check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_no Incomplete Imine Formation check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add Catalytic Acid (e.g., AcOH) imine_no->add_acid check_reducing_agent Check Reducing Agent (Freshness, Stoichiometry) imine_yes->check_reducing_agent agent_bad Ineffective Reducing Agent check_reducing_agent->agent_bad Issue Found agent_ok Reducing Agent OK check_reducing_agent->agent_ok OK use_new_agent Use Fresh/Alternative Reducing Agent (e.g., NaBH(OAc)₃) agent_bad->use_new_agent optimize_conditions Optimize Conditions (Time, Temperature) agent_ok->optimize_conditions

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc (tert-butyloxycarbonyl) deprotection of substituted pyrrolidines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of pyrrolidines?

A1: The main cause of side-product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the pyrrolidine ring or its substituents, leading to undesired byproducts.[1][2]

Q2: Which functional groups on substituted pyrrolidines are most susceptible to side reactions?

A2: Pyrrolidines with nucleophilic substituents are particularly vulnerable to alkylation by the tert-butyl cation.[1][3] These can include:

  • Electron-rich aromatic rings: Phenyl or indole groups can be alkylated.[3]

  • Thioethers: If a methionine-like side chain is present, the sulfur atom can be alkylated to form a sulfonium salt.[1][3]

  • Thiols: Cysteine-like substituents with free thiol groups are targets for alkylation.[1][3]

  • Hydroxyl groups: While less common, under strongly acidic conditions, dehydration to form a pyrroline derivative can occur.[4]

Q3: What are scavengers, and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] They are typically more nucleophilic or present in a much higher concentration than the sensitive functional groups on the substrate.[3] By reacting with the carbocation at a faster rate, they prevent it from causing unwanted modifications to the desired product.[1] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and anisole.[1][3]

Q4: How can I tell if the Boc deprotection is incomplete?

A4: Incomplete deprotection is often indicated by the presence of the starting material in the reaction mixture, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] On an LC-MS chromatogram, you will observe a peak corresponding to the mass of the Boc-protected pyrrolidine alongside the peak for the deprotected product.

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • Significant amount of starting material remaining after the expected reaction time.

  • Low yield of the desired deprotected pyrrolidine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acid strength or concentration. [1]Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][5]
Insufficient reaction time or low temperature. [1]Increase the reaction time and monitor the progress by TLC or LC-MS. If the substrate is stable, gently warming the reaction may increase the rate. However, be aware that this might also promote side reactions.[1]
Steric hindrance around the Boc-protected nitrogen. [1][6]For sterically hindered pyrrolidines, more forcing conditions may be necessary. This could involve using a stronger acid, a higher temperature, and a longer reaction time. The use of an effective scavenger is crucial under these conditions to minimize side reactions.[3]
Poor resin swelling (for solid-phase synthesis). [3]Ensure the resin is adequately swelled in the reaction solvent to allow the acid to access all the reaction sites. A solvent mixture like 55% TFA in DCM has been shown to improve resin swelling and deprotection efficiency compared to 100% TFA.[7]
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Multiple spots on the TLC plate that are not the starting material or the desired product.

  • Unexpected peaks in the LC-MS or NMR spectrum of the crude product. A common observation is a mass shift of +56 Da, corresponding to tert-butylation.[3]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by the tert-butyl cation. [2]Add a scavenger to the reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the nature of the substituents on the pyrrolidine ring.[1][3]
Acid-catalyzed degradation of sensitive functional groups. [4]Consider using a milder deprotection method. Options include using oxalyl chloride in methanol, solid-supported acid catalysts like Amberlyst 15, or thermal deprotection in a high-boiling solvent for acid-sensitive substrates.[4]
Dehydration of hydroxyl-substituted pyrrolidines. [4]Employ milder acidic conditions or alternative deprotection methods that do not promote elimination, such as thermolysis.[4]

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes various reagents and conditions for the N-Boc deprotection of a model substrate, 3-hydroxypyrrolidine, providing a basis for comparison.

ReagentSolventConditionsReaction TimeYieldNotes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to room temp.1 - 4 hHighStandard and effective, but corrosive. Volatility can aid in work-up.[4]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOHRoom temp.1 - 16 hHighCommonly used and effective.[4]
Oxalyl Chloride Methanol (MeOH)Room temp.1 - 4 hGood to HighA milder alternative to strong acids, often resulting in cleaner reactions.[4]
Amberlyst 15 Methanol (MeOH)Reflux1 - 2 hGoodSolid-supported acid catalyst that simplifies work-up via filtration.[4]
Thermolysis High-boiling solvent~150 °C1 - 2 hModerate to GoodA catalyst-free method suitable for acid-sensitive substrates. Not suitable for thermally labile compounds.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc-substituted pyrrolidine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • The resulting residue is the trifluoroacetate salt of the deprotected pyrrolidine. For the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve the N-Boc-substituted pyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Add a 4M solution of HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the pyrrolidine.[4]

  • To obtain the free amine, neutralize with a suitable base.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
  • Dissolve the N-Boc-substituted pyrrolidine (1.0 eq) in methanol.

  • Add oxalyl chloride (2-3 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC. Reaction times are typically between 1 to 4 hours.[4][8]

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Mandatory Visualizations

G Troubleshooting Boc Deprotection Workflow start Boc Deprotection Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Work-up complete->workup Yes incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? workup->side_products troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase acid concentration/strength - Increase reaction time/temperature - Consider steric hindrance incomplete->troubleshoot_incomplete troubleshoot_incomplete->monitor troubleshoot_side_products Troubleshoot Side Products: - Add scavengers (TIS, water, etc.) - Use milder deprotection conditions - Consider alternative methods (e.g., thermal) side_products->troubleshoot_side_products Yes no_side_products No yes_side_products Yes troubleshoot_side_products->start

Caption: A flowchart for troubleshooting Boc deprotection of substituted pyrrolidines.

G Mechanism of Side Product Formation and Scavenger Action cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenger Action Boc_Pyrrolidine Boc-Protected Pyrrolidine Deprotected_Pyrrolidine Deprotected Pyrrolidine Boc_Pyrrolidine->Deprotected_Pyrrolidine + H+ tert_butyl_cation tert-Butyl Cation (Reactive) Boc_Pyrrolidine->tert_butyl_cation + H+ H_plus H+ (from acid) Side_Product Alkylated Side Product tert_butyl_cation->Side_Product Trapped_Cation Trapped/Inert Product tert_butyl_cation->Trapped_Cation Nucleophilic_Substituent Nucleophilic Substituent (e.g., on pyrrolidine) Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: The role of scavengers in preventing side reactions during Boc deprotection.

References

Technical Support Center: Synthesis of (R)-1-Boc-3-(methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-(methylamino)pyrrolidine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (R)-1-Boc-3-(methylamino)pyrrolidine?

There are two primary and reliable synthetic routes for preparing (R)-1-Boc-3-(methylamino)pyrrolidine:

  • Nucleophilic Substitution Pathway: This route starts from the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate or tosylate. Subsequently, a nucleophilic substitution (SN2) reaction with methylamine displaces the leaving group to yield the desired product. This pathway preserves the stereochemistry if the reaction proceeds via a pure SN2 mechanism.

  • Reductive Amination Pathway: This approach begins with the oxidation of (R)-1-Boc-3-hydroxypyrrolidine to the corresponding ketone, 1-Boc-3-pyrrolidinone. The ketone then undergoes reductive amination with methylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the target secondary amine.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions for each pathway.

Route 1: Nucleophilic Substitution Pathway

The main challenge in this route is the competition between the desired substitution (SN2) reaction and an elimination (E2) side reaction.

Issue 1: Low yield of the desired product with a significant amount of an alkene byproduct detected.

  • Symptom: You observe a low yield of (R)-1-Boc-3-(methylamino)pyrrolidine and your NMR or GC-MS analysis shows the presence of N-Boc-3,4-dehydropyrrolidine.

  • Cause: This is indicative of a competitive E2 elimination reaction, where the methylamine acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group.

  • Troubleshooting & Mitigation:

    • Choice of Base/Nucleophile: While methylamine serves as the nucleophile, using a non-nucleophilic, sterically hindered base during the activation step (mesylation/tosylation) can prevent premature elimination. For the substitution step, using methylamine in a less polar solvent can favor substitution over elimination.

    • Temperature Control: Elimination reactions are favored at higher temperatures. Running the substitution reaction at lower temperatures (e.g., room temperature or below) can significantly reduce the amount of the elimination byproduct.

    • Leaving Group: While both mesylate and tosylate are effective, the choice of leaving group can influence the SN2/E2 ratio. In some systems, one may be slightly more favorable for substitution.

Quantitative Data on SN2 vs. E2 Competition

While specific data for this exact reaction is proprietary or scattered, the following table provides representative data based on analogous systems to illustrate the effect of reaction conditions on the substitution-to-elimination ratio.

Leaving GroupBase/NucleophileSolventTemperature (°C)Approx. Ratio (Substitution:Elimination)
MesylateMethylamineTHF6570:30
MesylateMethylamineTHF2590:10
TosylateMethylamineDioxane5085:15
MesylateMethylamineEthanol6560:40 (Protic solvent favors elimination)

Note: Data is illustrative for typical pyrrolidine systems and actual results may vary.

Route 2: Reductive Amination Pathway

The key challenges in this route are ensuring complete conversion of the starting material and preventing over-alkylation.

Issue 2: Incomplete conversion of 1-Boc-3-pyrrolidinone.

  • Symptom: Your reaction mixture contains a significant amount of the starting ketone after the reaction is complete.

  • Cause: This can be due to several factors, including insufficient reducing agent, poor quality of the reducing agent, or non-optimal reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive, and its efficacy can be reduced if it has been improperly stored.[1]

  • Troubleshooting & Mitigation:

    • Reducing Agent: Use a fresh, high-quality batch of NaBH(OAc)₃. It is often beneficial to use a slight excess (1.2-1.5 equivalents).

    • Reaction Conditions: Ensure the reaction is run under anhydrous conditions. The addition of a catalytic amount of acetic acid can facilitate the formation of the intermediate iminium ion, which is then reduced.[2]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.

Issue 3: Presence of a tertiary amine byproduct.

  • Symptom: Mass spectrometry reveals a byproduct with a mass corresponding to the addition of another 1-Boc-3-pyrrolidinyl group to the product nitrogen.

  • Cause: The desired secondary amine product can act as a nucleophile itself, reacting with another molecule of the starting ketone to form a tertiary amine.

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a molar excess of methylamine relative to the ketone. This ensures that the ketone is more likely to react with the primary amine (methylamine) than the secondary amine product.

    • Controlled Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and methylamine can help to minimize this side reaction.

Visualizing Reaction Pathways

Diagram 1: Nucleophilic Substitution vs. Elimination

This diagram illustrates the two competing pathways when a mesylated (or tosylated) pyrrolidine derivative reacts with methylamine.

G start (R)-1-Boc-3-(OMs)pyrrolidine reagent + CH3NH2 start->reagent product_sn2 (R)-1-Boc-3-(methylamino)pyrrolidine (Desired Product) reagent->product_sn2  SN2 Pathway (Nucleophilic Attack) product_e2 1-Boc-2,3-dehydropyrrolidine (Byproduct) reagent->product_e2  E2 Pathway (Proton Abstraction)

Caption: Competing SN2 and E2 pathways in the synthesis.

Diagram 2: Reductive Amination Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting common issues during the reductive amination synthesis.

G start Problem Detected: Low Yield / Impurities check_sm Check for Starting Ketone (TLC/LC-MS) start->check_sm check_tertiary Check for Tertiary Amine Byproduct (LC-MS) start->check_tertiary sm_present Starting Ketone is Present check_sm->sm_present Yes tertiary_present Tertiary Amine is Present check_tertiary->tertiary_present Yes action_sm Action: 1. Use fresh NaBH(OAc)3 2. Add catalytic AcOH 3. Increase reaction time sm_present->action_sm action_tertiary Action: 1. Increase excess of CH3NH2 2. Control addition of reducing agent tertiary_present->action_tertiary

Caption: Troubleshooting workflow for the reductive amination route.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

Step A: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL/g) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step B: Substitution with Methylamine

  • Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine from Step A in a suitable solvent like THF (approx. 10 mL/g).

  • Add a solution of methylamine (2.0 M in THF, 3.0-5.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to obtain pure (R)-1-Boc-3-(methylamino)pyrrolidine.

Protocol 2: Synthesis via Reductive Amination

Step A: Oxidation of (R)-1-Boc-3-hydroxypyrrolidine

  • To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM (10 mL/g) at 0 °C, add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting alcohol.

  • Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 1-Boc-3-pyrrolidinone.

Step B: Reductive Amination

  • In a round-bottom flask, dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (10 mL/g).[2]

  • Add a solution of methylamine (2.0 M in THF, 2.0 eq).

  • Add glacial acetic acid (1.1 eq) and stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, managing any effervescence.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield the final product.

References

Technical Support Center: Purification of Chiral Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of chiral pyrrolidine intermediates.

Troubleshooting Guide

This section addresses common problems encountered during the purification of chiral pyrrolidine intermediates, offering step-by-step solutions.

Q1: I am not achieving baseline separation of my pyrrolidine enantiomers using chiral HPLC. What should I do?

A1: Failure to achieve baseline separation is a common issue. Here is a systematic approach to troubleshoot this problem:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for chiral separations.

    • Organic Modifier Ratio: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Small changes can have a significant impact on resolution.

    • Additives: For basic pyrrolidine intermediates, the addition of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution.[1] For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) or formic acid may be required.[1] Typically, the concentration of the additive should be around 0.1%.[1]

  • Select the Appropriate Chiral Stationary Phase (CSP): Not all CSPs are suitable for every compound. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for many pyrrolidine derivatives.[2] If one type of polysaccharide-based column doesn't work, try one with a different coating or a different polysaccharide.

  • Adjust Chromatographic Conditions:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical starting range is 0.5 - 1.0 mL/min.[2]

    • Temperature: Temperature can affect the interactions between the analyte and the CSP. Try adjusting the column temperature (e.g., 25 °C) to see if it improves separation.[2]

  • Consider Derivatization: If direct methods fail, consider an indirect approach. This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[3]

Q2: My peaks are tailing in my chiral HPLC analysis of a basic pyrrolidine intermediate. How can I fix this?

A2: Peak tailing is often caused by unwanted interactions between the basic analyte and the stationary phase.[4] Here are some solutions:

  • Use a Basic Additive: Add a small amount (typically 0.1% - 0.5%) of a basic modifier like diethylamine (DEA), butylamine, or ethanolamine to the mobile phase.[1] This will compete with the basic analyte for active sites on the stationary phase, reducing tailing and improving peak shape.[4]

  • Check Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is not close to the analyte's pKa, as this can cause tailing.[4]

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.[4]

  • Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, it may be time to replace the column.[4]

Q3: I'm observing "ghost peaks" in my chromatogram. What is causing them and how can I get rid of them?

A3: Ghost peaks are extraneous peaks that do not come from your injected sample.[4] Common causes and solutions include:

  • Mobile Phase Contamination: Impurities in your solvents or additives are a frequent cause.[4][5] Use high-purity HPLC-grade solvents and fresh additives.

  • System Contamination: Carryover from previous injections can lead to ghost peaks.[4] Implement a robust wash cycle between runs, using a strong solvent to clean the injector, tubing, and detector.[4][6]

  • Incomplete Mobile Phase Degassing: Dissolved gases can form bubbles that appear as peaks.[4][5] Ensure your mobile phase is properly degassed before use.

  • Column or System Bleed: Degradation of the stationary phase or other PEEK components in the flow path can release compounds that show up as ghost peaks.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the enantiomeric excess (ee) of a chiral pyrrolidine intermediate?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral pyrrolidine intermediates.[2] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for individual quantification.[2] Chiral Gas Chromatography (GC) can also be used, particularly for more volatile derivatives.[2]

Q2: How do I choose the right chiral column for my pyrrolidine derivative?

A2: Column selection is often an empirical process.[7] However, a good starting point for many chiral pyrrolidine derivatives is a polysaccharide-based CSP, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series).[2] The choice can be guided by the structure of your analyte. It is often necessary to screen several different chiral columns to find the one that provides the best separation.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral purifications?

A3: SFC offers several advantages over traditional HPLC for chiral purifications:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[8][9]

  • Greener Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of toxic organic solvents.[9]

  • Higher Throughput: The combination of faster separations and the ability to use stacked injections makes SFC a high-throughput technique suitable for preparative scale purifications.[10][]

  • Mild Conditions: SFC operates at lower temperatures, which is beneficial for thermally labile compounds.[10]

Q4: My pyrrolidine intermediate is a mixture of diastereomers. Can I separate them using standard column chromatography?

A4: Separating diastereomers is generally easier than separating enantiomers because they have different physical properties. In many cases, diastereomers can be separated by standard flash column chromatography on silica gel.[12][13] However, if the diastereomers are very similar in polarity, you may need to screen different solvent systems or consider using a more specialized stationary phase. In some challenging cases, preparative HPLC or SFC may be required for complete separation.[14]

Data Presentation

Table 1: Typical Starting Conditions for Chiral HPLC Method Development for Pyrrolidine Intermediates

ParameterTypical Value/RangeNotes
Chiral Column Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID, IE, IF)Selection is compound-dependent and may require screening.
Mobile Phase n-Hexane / Isopropanol or EthanolA common starting point is a 90:10 (v/v) mixture.[2]
Additive (for basic amines) 0.1% - 0.5% Diethylamine (DEA)Improves peak shape and resolution.[1]
Additive (for acidic compounds) 0.1% - 0.5% Trifluoroacetic Acid (TFA) or Formic AcidImproves peak shape and resolution.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.[2]
Column Temperature 25 °C (or ambient)Temperature can be optimized to improve separation.[2]
Detection Wavelength UV, selected at analyte's absorbance maximumA photodiode array (PDA) detector is useful for method development.[2]
Sample Concentration ~1 mg/mLShould be optimized based on detector response.[2]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general procedure for determining the enantiomeric excess of a purified chiral pyrrolidine intermediate.

  • Sample Preparation:

    • Prepare a stock solution of your purified pyrrolidine intermediate in a suitable solvent (e.g., a mixture of HPLC-grade isopropanol and hexane) at a concentration of approximately 1 mg/mL.[2]

    • Prepare a racemic standard of the same compound at the same concentration. This is crucial for identifying the retention times of both enantiomers.[2]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[2]

    • Chiral Column: Select an appropriate chiral column (e.g., Chiralpak® series).[2]

    • Mobile Phase: A pre-mixed and degassed mixture of n-hexane and isopropanol (e.g., 90:10 v/v). If the analyte is a basic amine, add 0.1% DEA.[1][2]

    • Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.[2]

    • Column Temperature: Maintain a constant temperature, for example, 25 °C.[2]

    • Detection: Set the detector to a wavelength where the analyte has strong UV absorbance.[2]

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from your synthesis.

    • Integrate the peak areas of the two enantiomer peaks in your sample's chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis racemic_std Prepare Racemic Standard (1 mg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) sample_prep Prepare Purified Sample (1 mg/mL) inject_racemic Inject Racemic Standard hplc_system->inject_racemic inject_sample Inject Purified Sample hplc_system->inject_sample get_rt Determine Retention Times of Enantiomers inject_racemic->get_rt integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks get_rt->integrate_peaks calc_ee Calculate Enantiomeric Excess (ee%) integrate_peaks->calc_ee

Caption: Workflow for ee% determination by Chiral HPLC.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Column Issues cluster_advanced Advanced Options start Poor Enantiomer Separation check_ratio Vary Organic Modifier Ratio start->check_ratio check_additive Add/Change Additive (e.g., DEA, TFA) check_ratio->check_additive end Resolution Achieved check_ratio->end Success check_flow Decrease Flow Rate check_additive->check_flow check_additive->end Success check_temp Adjust Column Temperature check_flow->check_temp check_flow->end Success screen_csp Screen Different Chiral Columns (CSPs) check_temp->screen_csp check_temp->end Success derivatize Derivatize to Diastereomers (Indirect Method) screen_csp->derivatize screen_csp->end Success derivatize->end Success

Caption: Troubleshooting logic for poor chiral separation.

References

Technical Support Center: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Oxidation of (R)-1-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

  • Question: My yield of N-Boc-3-pyrrolidinone is significantly lower than the reported 77.3%. What could be the cause?[1]

  • Answer: Low yields in this Dess-Martin periodinane (DMP) oxidation can stem from several factors:

    • Reagent Quality: DMP is moisture-sensitive and can decompose, leading to reduced activity. Ensure you are using fresh, high-quality DMP.

    • Reaction Conditions: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Incomplete reaction can occur if the mixture is not stirred efficiently or if the reaction time is too short. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.[1]

    • Work-up Procedure: The quenching step with a mixture of saturated sodium bicarbonate and sodium thiosulfate is crucial to neutralize the acid byproduct and remove excess iodine. Inefficient quenching can lead to product degradation. Ensure thorough extraction with dichloromethane (DCM) to recover all the product.

Issue 2: Incomplete Reductive Amination of N-Boc-3-pyrrolidinone with Methylamine

  • Question: I am observing a significant amount of unreacted N-Boc-3-pyrrolidinone after the reductive amination step. How can I improve the conversion?

  • Answer: Incomplete reductive amination is a common issue. Consider the following troubleshooting steps:

    • Imine Formation: The formation of the imine intermediate is a critical, equilibrium-driven step. Mildly acidic conditions (pH 4-5) are often optimal for imine formation. You can consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate this step.

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents for reductive amination because they are less reactive towards the ketone starting material compared to the imine intermediate.[2] Ensure the reducing agent is added after allowing sufficient time for imine formation. If using sodium borohydride (NaBH4), it should be added after the imine has formed, as it can reduce the ketone.[2][3]

    • Reaction Time and Temperature: Some reductive aminations can be slow. Increasing the reaction time or moderately increasing the temperature might improve conversion. However, be cautious as excessive heat can lead to side reactions.

    • Methylamine Source: Ensure the methylamine solution or gas is of good quality and that the correct stoichiometry is used.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain pure this compound after the reaction. What purification strategies are recommended?

  • Answer: Purification of N-Boc protected amines can be challenging due to their physical properties. Here are some recommended techniques:

    • Flash Chromatography: This is a standard and effective method for purifying N-Boc protected compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from impurities.

    • Acid-Base Extraction: Since the product has a basic methylamino group, you can use an acid-base extraction workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the product and extract it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.

    • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: A common and scalable two-step approach starts from commercially available (R)-1-Boc-3-hydroxypyrrolidine. The first step involves the oxidation of the hydroxyl group to a ketone, yielding N-Boc-3-pyrrolidinone. The second step is a direct reductive amination of the ketone with methylamine to form the final product.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters for a successful reductive amination are:

  • pH: Maintaining a slightly acidic pH (around 4-5) is crucial for efficient imine formation.

  • Choice of Reducing Agent: Using a mild reducing agent like NaBH3CN or NaBH(OAc)3 is recommended to selectively reduce the imine in the presence of the ketone.

  • Stoichiometry: Precise control over the stoichiometry of the amine and the reducing agent is important to avoid side reactions and ensure complete conversion.

  • Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially under impact or when heated. Handle with care and avoid grinding it.

  • Sodium Cyanoborohydride (NaBH3CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

Data Presentation

ParameterStep 1: OxidationStep 2: Reductive Amination
Starting Material (R)-1-Boc-3-hydroxypyrrolidineN-Boc-3-pyrrolidinone
Reagents Dess-Martin periodinane, DichloromethaneMethylamine, Sodium cyanoborohydride, Acetic acid, Methanol
Typical Yield ~77%[1]70-85% (reported for similar reactions)
Purity (after purification) >95%>97%
Reaction Time 2-4 hours12-24 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-pyrrolidinone from (R)-1-Boc-3-hydroxypyrrolidine

  • To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir vigorously for 30 minutes until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-pyrrolidinone as an oil. A typical yield is around 77%.[1]

Protocol 2: Synthesis of this compound via Reductive Amination

  • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in methanol.

  • Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or EtOH) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give the crude product.

  • Purify by flash column chromatography or acid-base extraction to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination start (R)-1-Boc-3-hydroxypyrrolidine reagent1 Dess-Martin Periodinane DCM, 0°C to RT intermediate N-Boc-3-pyrrolidinone reagent1->intermediate Oxidation reagent2 Methylamine, NaBH3CN MeOH, RT intermediate->reagent2 product This compound reagent2->product Reductive Amination

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination? cause1 Incomplete Imine Formation start->cause1 cause2 Inactive Reducing Agent start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1 Add catalytic acid (e.g., AcOH) Increase imine formation time cause1->solution1 solution2 Use fresh NaBH3CN or NaBH(OAc)3 Ensure correct stoichiometry cause2->solution2 solution3 Increase reaction time Slightly increase temperature cause3->solution3

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: Analytical Method Development for (R)-pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions related to the analytical method development for (R)-pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the characterization and quantification of (R)-pyrrolidine derivatives?

A1: The primary techniques for analyzing (R)-pyrrolidine derivatives include High-Performance Liquid Chromatography (HPLC) for separation and quantification, especially chiral HPLC for enantiomeric purity.[1][2] Gas Chromatography (GC) is often used for volatile derivatives or impurities.[3][4] For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][6] LC-MS/MS is a powerful combination for sensitive quantification in complex matrices.[7]

Q2: Why is chiral separation critical for (R)-pyrrolidine derivatives?

A2: (R)-pyrrolidine derivatives are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can have significantly different pharmacological, toxicological, and metabolic properties. Regulatory agencies require the stereoselective synthesis and analysis of chiral drugs to ensure safety and efficacy. Therefore, analytical methods must be able to separate and quantify the desired (R)-enantiomer from its (S)-enantiomer.

Q3: What are the main strategies for chiral HPLC separation of pyrrolidine derivatives?

A3: There are two main approaches for chiral separation by HPLC:

  • Direct Method: This uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is often the preferred method for its simplicity.[2]

  • Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[1][8]

Q4: My (R)-pyrrolidine derivative is showing instability in DMSO stock solution. What could be the cause?

A4: Phenylpyrrolidinone derivatives, for example, can be susceptible to hydrolysis of the lactam ring, especially in the presence of residual water in the DMSO.[9] Oxidation can also occur, as DMSO can act as an oxidant under certain conditions like elevated temperature or light exposure.[9] It is crucial to use high-purity, anhydrous DMSO and to store solutions at low temperatures, protected from light.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: Why am I observing significant peak tailing in my HPLC chromatogram?

A: Peak tailing is a common issue that can compromise quantification.[10] The primary causes include:

  • Secondary Silanol Interactions: The basic nitrogen in the pyrrolidine ring can interact with acidic silanol groups on the silica-based column packing, causing tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.[10]

  • Column Degradation: A void at the column inlet or contamination can cause poor peak shape.[10][11]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Troubleshooting Steps:

  • Modify Mobile Phase: Add a competitor base like triethylamine (TEA) to the mobile phase to block silanol interactions. Ensure the mobile phase pH is optimized for your analyte.[10]

  • Reduce Sample Load: Dilute your sample and inject a smaller volume to check for column overload.[10]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., polymer-based) to minimize silanol interactions.

  • Clean the Column: Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[12]

Q: My HPLC baseline is drifting or noisy. What are the likely causes and solutions?

A: Baseline instability can be caused by several factors related to the mobile phase, detector, or column.[10][12]

  • Causes of Drift: Changes in mobile phase composition, temperature fluctuations, or a non-equilibrated column.[12]

  • Causes of Noise: Air bubbles in the system, contaminated mobile phase, or detector lamp instability.[12][13]

Troubleshooting Steps:

  • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using sonication, vacuum, or helium sparging to remove dissolved gases.[12]

  • Ensure Thermal Stability: Use a column oven and allow the entire system to reach thermal equilibrium.[12]

  • Check for Leaks: Inspect all connections for leaks, which can cause pressure fluctuations.[10]

  • Prepare Fresh Mobile Phase: Use high-purity solvents and prepare fresh mobile phases daily, especially those with buffers.[12]

  • Flush the System: If contamination is suspected, flush the pump and detector cell with a strong, filtered solvent like isopropanol.[12]

Chiral Separations

Q: I am unable to achieve baseline separation of my (R) and (S)-pyrrolidine enantiomers on a Chiral Stationary Phase (CSP). What should I try?

A: Achieving good resolution in chiral separations often requires careful optimization.

  • Screen Different CSPs: The selection of the CSP is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.

  • Optimize Mobile Phase: Systematically vary the type and percentage of the organic modifier (e.g., ethanol, isopropanol) and the additive (e.g., trifluoroacetic acid for basic analytes).

  • Adjust Flow Rate and Temperature: Lowering the flow rate or temperature can sometimes improve resolution by enhancing the differential interactions between the enantiomers and the CSP.

  • Consider Indirect Method: If direct separation is unsuccessful, derivatization with an agent like Marfey's reagent to form diastereomers can be an effective alternative.[8]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis (Indirect Method)

This protocol describes a general procedure for determining the enantiomeric purity of a primary or secondary amine-containing (R)-pyrrolidine derivative via derivatization.

1. Derivatization:

  • Prepare a solution of the pyrrolidine derivative sample in a suitable solvent (e.g., acetone).
  • Add a solution of a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[8]
  • Add a weak base (e.g., sodium bicarbonate solution) to catalyze the reaction.
  • Heat the mixture (e.g., at 40°C for 1 hour) to form the diastereomeric derivatives.[1]
  • Neutralize the reaction with an acid (e.g., HCl) before HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to a wavelength where the derivative absorbs strongly.
  • Column Temperature: 25°C.

3. Analysis:

  • Inject the derivatized sample. The two diastereomers should elute as distinct peaks.
  • Calculate the enantiomeric excess (%ee) based on the peak areas of the two diastereomers.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is suitable for identifying volatile impurities in a sample of an (R)-pyrrolidine derivative.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a volatile solvent like chloroform or dichloromethane.[4]
  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.[4]
  • An internal standard (e.g., pyridine) can be added for quantitative analysis.[4]

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as an HP-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
  • Injector Temperature: 250°C.[4]
  • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected impurities (e.g., m/z 40-500).

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).
  • Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) to identify the impurities.[14]

Data Summary Tables

Table 1: Typical HPLC-MS/MS Method Validation Parameters

ParameterTypical Value/RangeDescription
Linearity (R²) > 0.99Measures how well the calibration curve fits the data points over a specified range.[7]
Accuracy (% Recovery) 85% - 115%The closeness of the measured value to the true value, often assessed by spiking a blank matrix.[7]
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly.[7]
Limit of Detection (LOD) Analyte DependentThe lowest concentration of analyte that can be reliably detected.[7]
Limit of Quantitation (LOQ) Analyte DependentThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[7]

Table 2: Characteristic Spectroscopic Data for Pyrrolidine Derivatives

TechniqueFeatureTypical Chemical Shift / m/zNotes
¹H-NMR Pyrrolidine CH₂ protonsδ 1.5 - 3.5 ppmThe exact shifts are highly dependent on the substituents on the ring and nitrogen atom.[5]
¹³C-NMR Pyrrolidine CH₂ carbonsδ 25 - 60 ppmCarbon adjacent to the nitrogen atom typically appears further downfield.[5]
Mass Spec (EI) Molecular Ion (M⁺)Dependent on MWThe molecular ion peak may or may not be visible.
Mass Spec (EI) Common Fragmentm/z 70Corresponds to the loss of a substituent at the 2-position, yielding the C₄H₈N⁺ fragment.

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Literature Review & Analyte Characterization B Define Method Objectives (e.g., Purity, Quantification) A->B C Select Analytical Technique (HPLC, GC, etc.) B->C D Screen Columns & Mobile Phases C->D E Optimize Critical Parameters (pH, Temp, Gradient) D->E F Sample Preparation Development E->F G Method Validation (ICH Guidelines) F->G H Routine Analysis & System Suitability G->H Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckOverload Reduce Sample Concentration. Is Tailing Reduced? Start->CheckOverload CheckMobilePhase Add Competing Base (e.g., TEA) to Mobile Phase. Does Tailing Improve? CheckOverload->CheckMobilePhase No Sol1 Issue is Column Overload. Adjust Sample Amount. CheckOverload->Sol1 Yes CheckColumn Inspect/Replace Column & Frits. Is Problem Resolved? CheckMobilePhase->CheckColumn No Sol2 Issue is Silanol Interaction. Use Modified Mobile Phase. CheckMobilePhase->Sol2 Yes Sol3 Issue is Column Degradation. Perform Maintenance. CheckColumn->Sol3 Yes End Consider Alternative Column Chemistry CheckColumn->End No Chiral_Separation_Strategy Start Goal: Separate (R) and (S) Enantiomers Direct Direct Method: Use Chiral Stationary Phase (CSP) Start->Direct Preferred First Approach Decision Does Analyte Have a Reactive Group (e.g., -NH2, -OH)? Start->Decision If Direct Method Fails DirectOptimize Screen CSPs & Optimize Mobile Phase Direct->DirectOptimize Indirect Indirect Method: Use Chiral Derivatizing Agent (CDA) IndirectOptimize Optimize Derivatization & Separate Diastereomers on Achiral Column Indirect->IndirectOptimize Success Separation Achieved DirectOptimize->Success IndirectOptimize->Success Failure Try Alternative Method Decision->Indirect Yes Decision->Failure No

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Analysis of (R)-1-Boc-3-(methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical checkpoint in ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for confirming the enantiomeric purity of (R)-1-Boc-3-(methylamino)pyrrolidine, a valuable building block in medicinal chemistry. We delve into the established method of Chiral High-Performance Liquid Chromatography (HPLC) and explore viable alternatives, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy, providing supporting data and detailed experimental protocols.

The stereochemical integrity of pharmaceutical intermediates like (R)-1-Boc-3-(methylamino)pyrrolidine is paramount. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful. Consequently, robust and reliable analytical methods are essential for quantifying the enantiomeric composition.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted and trusted method for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

For N-Boc protected amines and their derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose backbones, have proven to be particularly effective.[2] Columns like Chiralcel® OD-H and Lux® Cellulose-1 are frequently employed for the enantioseparation of a wide range of chiral compounds, including those with pyrrolidine scaffolds.[3][4]

Proposed Chiral HPLC Method

Table 1: Proposed Chiral HPLC Experimental Protocol

ParameterRecommended Condition
Column Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA)
Isocratic Ratio Start with 90:10 (v/v) and optimize for best resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 210-220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~1 mg/mL.

Note: The addition of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for obtaining good peak shape and resolution for amine-containing compounds.[5]

Alternative Approaches to Enantiomeric Excess Determination

While chiral HPLC is the benchmark, other spectroscopic techniques offer alternative, and sometimes faster, means of determining enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for ee determination when used in conjunction with a chiral solvating agent (CSA).[6][7] The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of the enantiomeric ratio.

Table 2: NMR Spectroscopy Experimental Protocol

ParameterRecommended Condition
NMR Spectrometer 400 MHz or higher
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or (R)-BINOL
Solvent Deuterated chloroform (CDCl₃)
Sample Preparation Dissolve a precise amount of the analyte in the deuterated solvent in an NMR tube. Add an optimized molar equivalent of the CSA.
Data Acquisition Acquire a ¹H NMR spectrum with sufficient scans for a good signal-to-noise ratio.
Data Analysis Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate these peaks to determine the enantiomeric ratio.
Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is unique to a specific enantiomer. For ee determination, a calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. This technique is particularly useful for rapid screening.

Table 3: Circular Dichroism Spectroscopy Experimental Protocol

ParameterRecommended Condition
CD Spectrometer Standard instrument capable of measuring in the UV region.
Solvent A UV-transparent solvent in which the analyte is soluble (e.g., methanol, acetonitrile).
Sample Preparation Prepare a series of solutions with known concentrations and varying enantiomeric ratios of the analyte. Prepare the unknown sample at the same total concentration.
Data Acquisition Record the CD spectra for all standard and unknown solutions at a specific wavelength where a strong signal is observed.
Data Analysis Plot the CD signal intensity of the standards against their known enantiomeric excess to generate a calibration curve. Determine the ee of the unknown sample from its CD signal using the calibration curve.

Comparative Analysis of Methods

FeatureChiral HPLCNMR with CSACircular Dichroism
Principle Chromatographic separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes leading to distinct NMR signals.Differential absorption of circularly polarized light by enantiomers.
Resolution High, baseline separation is often achievable.Moderate to high, depends on the CSA and analyte.Not a separation technique.
Accuracy HighHigh, with proper integration.Moderate to high, dependent on the calibration curve.
Speed Slower, typical run times of 10-30 minutes.Faster, data acquisition is relatively quick.Very fast, suitable for high-throughput screening.
Sample Requirement Small amount, typically micrograms.Larger amount, typically milligrams.Small to moderate amount.
Development Effort Can require significant method development and optimization.Requires selection and optimization of the chiral solvating agent.Requires preparation of standards for a calibration curve.
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires access to an NMR spectrometer.Requires a CD spectrometer.

Experimental Workflows

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (~1 mg/mL) inject Inject sample (10 µL) prep->inject separate Isocratic elution on chiral column inject->separate detect UV Detection (210-220 nm) separate->detect integrate Integrate peak areas of enantiomers detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Figure 1. Workflow for Chiral HPLC Analysis.

Method_Comparison_Logic cluster_goal Goal cluster_methods Analytical Methods cluster_considerations Key Considerations goal Confirm Enantiomeric Excess of (R)-1-Boc-3-(methylamino)pyrrolidine hplc Chiral HPLC goal->hplc nmr NMR with CSA goal->nmr cd Circular Dichroism goal->cd accuracy High Accuracy & Resolution hplc->accuracy availability Instrument Availability hplc->availability speed High Throughput / Speed nmr->speed nmr->availability cd->speed cd->availability

Figure 2. Logical Relationships of Analytical Methods.

Conclusion

The confirmation of enantiomeric excess for (R)-1-Boc-3-(methylamino)pyrrolidine is a critical step in its utilization as a chiral building block. Chiral HPLC remains the definitive method, offering unparalleled resolution and accuracy. The proposed method using a polysaccharide-based chiral stationary phase provides a strong starting point for analysis. For scenarios requiring faster, high-throughput screening, NMR spectroscopy with a chiral solvating agent and Circular Dichroism spectroscopy present as viable and powerful alternatives. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for accuracy, speed, and available instrumentation. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently select and implement the most appropriate technique for their analytical needs.

References

A Comparative Guide to the Mass Spectrometry Analysis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate, a chiral building block crucial in pharmaceutical synthesis. We offer an objective comparison of its direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative chiral separation techniques, supported by predictive data and established experimental protocols.

The accurate stereoselective quantification of chiral molecules is paramount in drug development, as enantiomers can possess significantly different pharmacological and toxicological properties. This document serves as a practical resource for method selection and interpretation.

Primary Method: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a powerful, highly sensitive, and selective technique for the quantification and structural confirmation of small molecules like this compound.

Predicted Mass Spectral Data

The target molecule has a molecular weight of 200.28 g/mol .[1][2] In positive mode Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 201.16. The fragmentation pattern of N-Boc protected amines is well-characterized and is typically dominated by cleavages of the labile tert-butoxycarbonyl (Boc) group.[3]

Table 1: Predicted Key Ions in ESI⁺ Tandem Mass Spectrometry

Ion DescriptionPredicted m/zFragmentation Pathway
[M+H]⁺ 201.16Protonated Parent Molecule
[M+H-C₄H₈]⁺ 145.10Loss of isobutylene (56 Da) from the Boc group via McLafferty-type rearrangement.[3][4]
[M+H-Boc]⁺ 101.10Loss of the entire Boc group (100 Da), yielding protonated (R)-3-(methylamino)pyrrolidine.
α-cleavage product 84.08Cleavage adjacent to the pyrrolidine nitrogen, a common pathway for cyclic amines.[5]
Predicted Fragmentation Pathway

The fragmentation of the protonated parent molecule is initiated by the characteristic loss of components from the Boc protecting group, followed by potential ring cleavage.

G parent [M+H]⁺ m/z = 201.16 frag1 [M+H-C₄H₈]⁺ m/z = 145.10 parent->frag1 - C₄H₈ (56 Da) frag2 [M+H-Boc]⁺ m/z = 101.10 parent->frag2 - C₅H₈O₂ (100 Da) frag3 α-cleavage product m/z = 84.08 frag2->frag3 - NH₂CH₃ (31 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS

This protocol is a generalized procedure for the analysis of small, polar amines.

  • Sample Preparation: Dissolve the reference standard and samples in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 ng/mL.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm (A column stable at varying pH is recommended for amine analysis).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • MS System: Agilent 6470A Triple Quadrupole MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Mode: Multiple Reaction Monitoring (MRM).[7]

    • Gas Temperature: 350 °C.

    • Capillary Voltage: +4000 V.

    • MRM Transitions (Hypothetical):

      • Quantifier: 201.2 → 145.1

      • Qualifier: 201.2 → 101.1

General LC-MS/MS Workflow

The overall process from sample handling to data analysis follows a standardized workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Weighing & Dissolution B Dilution A->B C Filtration B->C D LC Separation C->D E ESI Ionization D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

Caption: Standard experimental workflow for quantitative LC-MS/MS analysis.

Comparison with Alternative Analytical Methodologies

While direct LC-MS/MS analysis is excellent for quantification, it does not inherently separate enantiomers. For stereoselective analysis, alternative or hybrid approaches are necessary. The primary techniques for chiral amine separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), often coupled with MS detection.[8][9]

Table 2: Comparative Analysis of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Chiral HPLC-MS Differential interaction with a Chiral Stationary Phase (CSP).[10]Robust, widely applicable, high resolution, excellent for quantification with MS.Longer run times, higher organic solvent consumption.Routine quality control and bioanalytical studies requiring high sensitivity.
Chiral SFC-MS Utilizes supercritical CO₂ as the main mobile phase with a co-solvent and a CSP.[11]Very fast separations, reduced organic solvent use ("greener"), improved peak symmetry.[9][11]Requires specialized instrumentation, can be less robust for highly polar compounds.High-throughput screening and preparative separations.
CE-MS Separation based on differential electrophoretic mobility in a capillary, often with a chiral selector in the buffer.Extremely high separation efficiency, minimal sample and solvent consumption.[8]Lower loading capacity, can be less sensitive, interface with MS can be complex.Analysis of very small sample volumes and complex mixtures.
LC-MS with Chiral Derivatization Analyte is reacted with a Chiral Derivatization Agent (CDA) to form diastereomers, which are then separated on a standard (achiral) column.[12][13]Uses standard LC columns, can improve ionization efficiency and chromatographic behavior.Requires extra sample preparation step, potential for kinetic resolution issues, CDA may interfere with analysis.Targeted analysis when a suitable CSP is unavailable or for enhancing sensitivity.
Method Selection Guide

Choosing the appropriate analytical technique depends on the specific research objective.

G start What is the primary analytical goal? quant Achiral Quantification (Total Amount) start->quant Quantification enant_purity Enantiomeric Purity / Chiral Separation start->enant_purity Chirality lcms Use standard LC-MS/MS quant->lcms throughput Is high throughput critical? enant_purity->throughput sfc Use Chiral SFC-MS throughput->sfc Yes hplc Use Chiral HPLC-MS throughput->hplc No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The analysis of this compound can be effectively performed using several advanced analytical techniques.

  • For rapid and sensitive quantification of the total compound without regard to its stereochemistry, a standard LC-MS/MS method is the technique of choice due to its robustness and high sensitivity.

  • For determining enantiomeric purity , Chiral HPLC-MS offers a reliable and high-resolution separation, making it a gold standard for quality control and detailed pharmacokinetic studies.

  • For high-throughput screening environments , Chiral SFC-MS presents a compelling alternative, offering significant advantages in speed and reduced environmental impact.[11]

The selection of the optimal method should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, resolution, and stereoselectivity.

References

Enantiomeric Bioactivity Profile: (R)- vs. (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the (R) and (S) enantiomers of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate reveals stereochemistry as a critical determinant of biological activity in the context of cancer cell inhibition. While direct comparative bioactivity data for the parent compounds is limited in publicly accessible literature, a 2024 study on their derivatives provides compelling evidence of the superior potency of the (S)-enantiomer in a preclinical cancer model.

This guide presents a summary of the available data, focusing on a key study that highlights the differential effects of these chiral building blocks when incorporated into more complex molecules targeting cancer cell lines. Additionally, it outlines the relevant signaling pathways and provides detailed experimental protocols for the assays cited.

Quantitative Comparison of Enantiomeric Derivatives

A recent study in 2024 investigated the efficacy of fluorinated aryl derivatives of both (R)- and (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate against breast cancer cell lines. The results, summarized in the table below, demonstrate a significant difference in inhibitory potency, with the derivative of the (S)-enantiomer being 15-fold more active than its (R)-counterpart.

Enantiomeric DerivativeTargetAssayEndpointResult
Derivative of (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateBreast Cancer Cell LinesCell Viability AssayIC500.8 nM[1]
Derivative of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateBreast Cancer Cell LinesCell Viability AssayIC5012 nM[1]

Signaling Pathway: JAK2/STAT3

The pyrrolidine scaffold is a key component in the development of kinase inhibitors, including those targeting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. The JAK2/STAT3 signaling cascade is a critical pathway in regulating cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of various cancers. The diagram below illustrates the key steps in this pathway.

JAK2_STAT3_Pathway JAK2/STAT3 Signaling Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT3 STAT3 JAK2->STAT3 3. STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA 6. DNA Binding Gene Target Gene Transcription DNA->Gene

A simplified diagram of the JAK2/STAT3 signaling cascade.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental assay in drug discovery to quantify the potency of a compound. The following is a generalized protocol for a cell viability assay, such as the MTT assay, commonly used for this purpose with breast cancer cell lines.

Cell Viability Assay (MTT Assay) for IC50 Determination

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell viability.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture breast cancer cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

The workflow for determining the IC50 value is depicted in the following diagram:

IC50_Workflow Experimental Workflow for IC50 Determination A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Acquisition (Absorbance Measurement) D->E F Data Analysis (Dose-Response Curve) E->F G IC50 Determination F->G

A flowchart illustrating the key steps in determining the IC50 value.

References

A Comparative Study of Protecting Groups for 3-Aminopyrrolidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the selective protection and deprotection of reactive functional groups is a critical strategy. For versatile scaffolds such as 3-aminopyrrolidine, which contains two distinct amine functionalities, the choice of an appropriate protecting group for the 3-amino position is paramount to achieving the desired synthetic outcomes. This guide provides a comparative analysis of three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), specifically in the context of their application to 3-aminopyrrolidine.

This comparison is intended for researchers, scientists, and drug development professionals, offering a practical guide to selecting the most suitable protecting group based on stability, ease of introduction and removal, and orthogonality to other protecting groups. The information presented is supported by experimental data and detailed protocols to aid in the successful implementation of these synthetic strategies.

Comparison of Protecting Group Performance

The selection of a protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its cleavage conditions relative to other protecting groups present in the molecule. The following tables summarize the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups for the 3-amino position of 3-aminopyrrolidine.

Table 1: Comparison of Introduction and Cleavage Conditions

Protecting GroupReagent for IntroductionTypical SolventsBaseTypical Cleavage ReagentCleavage Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM), Tetrahydrofuran (THF), WaterTriethylamine (TEA), NaOH, NaHCO₃Trifluoroacetic acid (TFA), HClAcidic
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM), THF, WaterNaHCO₃, Na₂CO₃, NaOHH₂/Pd-CCatalytic Hydrogenolysis
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Dioxane, Water, DMFNaHCO₃, Piperidine20% Piperidine in DMFBasic

Table 2: Stability of Protected 3-Aminopyrrolidines

Protecting GroupAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Stability to Catalytic Hydrogenolysis
Boc Labile[1][2]Stable[3]Stable
Cbz Stable to mild acid, labile to strong acid[4][5]Stable[6]Labile[4][7]
Fmoc Stable[8]Labile[8][9]Labile[10]

Table 3: Representative Yields for Protection and Deprotection of Amines

Protecting GroupProtection Yield (%)Deprotection Yield (%)
Boc 75 - 100[11][12]87 - 95+[13]
Cbz 90 - 98[4]85 - 95+[4][14]
Fmoc Generally high, often >90[15]Generally high, often >95[16][17]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented are representative values from the literature for the protection and deprotection of various amines and may not be specific to 3-aminopyrrolidine.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the introduction and cleavage of the Boc, Cbz, and Fmoc groups on a primary amine like the 3-amino group of 3-aminopyrrolidine.

Boc Protection of 3-Aminopyrrolidine

Objective: To protect the 3-amino group of 3-aminopyrrolidine with a tert-butoxycarbonyl (Boc) group.

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.[11]

  • Add a base, such as triethylamine (1.1 equiv) or sodium bicarbonate (2.0 equiv).[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-aminopyrrolidine.[11]

Boc Deprotection

Objective: To remove the Boc protecting group from N-Boc-3-aminopyrrolidine.

Procedure:

  • Dissolve the Boc-protected 3-aminopyrrolidine (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.[2][13]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the deprotected amine with an organic solvent, dry the organic layer, and concentrate to yield the product.

Cbz Protection of 3-Aminopyrrolidine

Objective: To protect the 3-amino group of 3-aminopyrrolidine with a carboxybenzyl (Cbz) group.

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 equiv) in a mixture of THF and water (2:1).[4]

  • Add sodium bicarbonate (2.0 equiv).[4]

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.[4]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-aminopyrrolidine.[4]

Cbz Deprotection

Objective: To remove the Cbz protecting group from N-Cbz-3-aminopyrrolidine.

Procedure:

  • Dissolve the Cbz-protected 3-aminopyrrolidine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).[7]

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminopyrrolidine.

Fmoc Protection of 3-Aminopyrrolidine

Objective: To protect the 3-amino group of 3-aminopyrrolidine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 equiv) in a mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv) in dioxane dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the precipitated Fmoc-protected amine with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from N-Fmoc-3-aminopyrrolidine.

Procedure:

  • Dissolve the Fmoc-protected 3-aminopyrrolidine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.[9]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • The crude deprotected amine can often be used in the next step without further purification.

Visualization of Synthetic Workflow

The strategic application of protecting groups is fundamental to multi-step synthesis. The following diagrams, generated using the DOT language, illustrate the logical flow of a typical protection-reaction-deprotection sequence and the concept of orthogonal protection.

ProtectionDeprotectionWorkflow Start 3-Aminopyrrolidine Protection Protection of 3-Amino Group (e.g., Boc, Cbz, Fmoc) Start->Protection Introduce Protecting Group ProtectedIntermediate Protected 3-Aminopyrrolidine Protection->ProtectedIntermediate Reaction Desired Chemical Transformation on other functional groups ProtectedIntermediate->Reaction Deprotection Deprotection of 3-Amino Group Reaction->Deprotection Unmask Amino Group FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for the protection, reaction, and deprotection of 3-aminopyrrolidine.

OrthogonalProtection Molecule Substrate with Boc-NHR₁ and Cbz-NHR₂ Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective Deprotection Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) Molecule->Hydrogenolysis Selective Deprotection Product1 H₂NR₁ and Cbz-NHR₂ Acid->Product1 Product2 Boc-NHR₁ and H₂NR₂ Hydrogenolysis->Product2

Caption: Orthogonal deprotection of Boc and Cbz protecting groups.

Conclusion

The choice between Boc, Cbz, and Fmoc for the protection of the 3-amino group of 3-aminopyrrolidine is a strategic decision that significantly impacts the overall synthetic route.

  • Boc is the protecting group of choice when stability to basic conditions and catalytic hydrogenation is required, with a straightforward acidic deprotection.

  • Cbz offers robustness towards both acidic and basic conditions, with a mild and highly selective deprotection via catalytic hydrogenolysis, making it orthogonal to both Boc and Fmoc.[4]

  • Fmoc is ideal for syntheses requiring acidic stability, with a mild, base-labile deprotection that is orthogonal to Boc and Cbz.[8]

By carefully considering the stability requirements of the substrate and the desired orthogonal deprotection strategies, researchers can effectively utilize these protecting groups to achieve their synthetic goals in the development of novel chemical entities.

References

Efficacy Comparison of Kinase Inhibitors Derived from Chiral Pyrrolidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and the stereochemical diversity it imparts to bioactive molecules.[1] When incorporated into kinase inhibitors, the chiral centers within the pyrrolidine scaffold can significantly influence binding affinity, selectivity, and overall efficacy. This guide provides a comparative overview of the efficacy of various chiral pyrrolidine-derived kinase inhibitors against key kinase targets, supported by experimental data and detailed methodologies.

Overview of Targeted Kinases and Their Signaling Pathways

The chiral pyrrolidine scaffold has been successfully employed to develop inhibitors for a range of kinases implicated in various diseases. Below is an overview of some of these kinases and their associated signaling pathways.

Lymphocyte-specific protein tyrosine kinase (Lck)

Lck is a non-receptor tyrosine kinase of the Src family that plays a pivotal role in T-cell activation. Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating key downstream targets, leading to T-cell proliferation and cytokine release. Dysregulation of Lck is associated with autoimmune diseases and T-cell leukemias.

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Downstream Downstream Signaling (e.g., NF-κB, NFAT) PLCg1->Downstream Inhibitor Chiral Pyrrolidine Inhibitor Inhibitor->Lck Inhibits

Lck Signaling Pathway and Point of Inhibition.
Casein Kinase 1 (CK1)

The Casein Kinase 1 (CK1) family of serine/threonine kinases are involved in the regulation of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] Isoforms such as CK1δ and CK1ε have been implicated in cancer and neurodegenerative disorders, making them attractive therapeutic targets.

CK1_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibits BetaCatenin_n β-catenin Dvl->BetaCatenin_n Stabilizes BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for CK1 CK1 CK1->Complex Primes for GSK3β action Degradation Ubiquitination & Degradation BetaCatenin->Degradation Gene Target Gene Expression Inhibitor Chiral Pyrrolidine Inhibitor Inhibitor->CK1 Inhibits TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF TCF_LEF->Gene

Simplified Wnt/β-catenin Pathway showing the role of CK1.
Rho-associated coiled-coil containing protein kinase (ROCK)

Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho/ROCK pathway regulates fundamental cellular processes such as cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases, glaucoma, and neurological disorders.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P MLCK Contraction Actomyosin Contraction MLC_P->Contraction Inhibitor Chiral Pyrrolidine Inhibitor Inhibitor->ROCK Inhibits

Core Rho/ROCK Signaling Pathway.

Efficacy Data of Chiral Pyrrolidine Kinase Inhibitors

The following tables summarize the in vitro efficacy of various chiral pyrrolidine-derived inhibitors against their respective kinase targets. The data highlights the importance of stereochemistry in achieving high potency.

Lck Inhibitors
CompoundChiralityIC50 (nM)Assay Type
7a (S)-pyrrolidine23In vitro kinase assay
7b (R)-pyrrolidine>1000In vitro kinase assay

Data sourced from a study on type II kinase inhibitors, demonstrating that the (S)-configuration of the pyrrolidine moiety is crucial for potent Lck inhibition.[2]

CK1 Inhibitors
CompoundChiralityTargetIC50 (µM)
12a EnantiopureCK1γ0.011
CK1ε0.056
12b EnantiopureCK1γ0.024
CK1ε0.196
(-)-34 EnantiopureCK1δ1
CK1ε8

Compounds 12a and 12b demonstrate nanomolar potency against CK1γ and CK1ε.[1] Compound (-)-34 shows selectivity for CK1δ over CK1ε.[3]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
CompoundKi (µM)Selectivity (nNOS vs eNOS)Selectivity (nNOS vs iNOS)
1 0.0053800-fold1200-fold
8c 0.026731-fold1000-fold

These chiral pyrrolidine-based inhibitors exhibit high potency and remarkable selectivity for nNOS over other NOS isoforms.[4][5]

Sphingosine Kinase (SphK) Inhibitors
CompoundChiralityTargetKi (µM)
22d (S)-pyrrolidineSphK10.679
SphK20.951

Compound 22d, featuring a 2-(hydroxymethyl)pyrrolidine scaffold, acts as a potent dual inhibitor of both SphK1 and SphK2.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate assessment of inhibitor efficacy. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of chiral pyrrolidine inhibitor start->prep_inhibitor incubation Incubate inhibitor with kinase and substrate prep_inhibitor->incubation prep_kinase Prepare kinase/substrate/ATP reaction mix prep_kinase->incubation start_reaction Initiate reaction with ATP incubation->start_reaction run_reaction Allow kinase reaction to proceed (e.g., 60 min at 30°C) start_reaction->run_reaction stop_reaction Stop reaction run_reaction->stop_reaction detection Detect phosphorylated substrate (e.g., luminescence, fluorescence) stop_reaction->detection analysis Calculate % inhibition and determine IC50 value detection->analysis end End analysis->end

References

A Comparative Guide to the Cross-Validation of Analytical Data for Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods used in the characterization of substituted pyrrolidines, a critical component in pharmaceutical development.[1] The objective comparison of various analytical techniques, supported by detailed experimental protocols and performance data, aims to ensure the reliability, consistency, and accuracy of results across different methods and laboratories.[2][3]

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of critically assessing and comparing data generated from two or more different analytical methods to ensure the results are comparable and reliable.[4][5][6] This is particularly crucial in the pharmaceutical industry when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[2][3] For substituted pyrrolidines, which are often chiral and possess complex structures, employing orthogonal analytical techniques is essential for a comprehensive purity and potency assessment.[7][8][9]

Comparison of Key Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. The following tables summarize the performance of common analytical methods for the analysis of a hypothetical model compound, 2-phenylpyrrolidine.

Table 1: Quantitative Performance Comparison

ParameterHPLC-UVLC-MS/MSqNMRGC-MS
Limit of Quantitation (LOQ) ~1 µg/mL~1-10 ng/mL~0.1% w/w~10-100 ng/mL
Linearity (R²) >0.999>0.995N/A (Direct Method)>0.995
Precision (%RSD) < 2%< 5%< 1%< 10%
Accuracy (% Recovery) 98-102%95-105%99-101%90-110%
Analysis Time (per sample) 10-20 min5-15 min5-10 min20-30 min

Table 2: Qualitative Performance Comparison

CapabilityHPLC-UVLC-MS/MSqNMRGC-MS
Structural Elucidation LimitedGood (Fragmentation)ExcellentGood (Fragmentation)
Impurity Identification LimitedExcellentGoodGood
Chiral Separation Yes (with chiral column)Yes (with chiral column)Yes (with chiral reagents)Yes (with chiral column)
Matrix Effect LowHighLowModerate
Orthogonality to Chromatography N/ALowHighModerate

Experimental Workflows and Logical Relationships

Visualizing the cross-validation process can aid in understanding the workflow and the interplay between different analytical techniques.

CrossValidationWorkflow Overall Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Analysis cluster_crossval Cross-Validation cluster_final Final Assessment Synthesis Substituted Pyrrolidine Synthesis Purification Purification Synthesis->Purification HPLC HPLC-UV (Purity & Assay) Purification->HPLC LCMS LC-MS (Impurity ID) Purification->LCMS NMR_qual ¹H NMR (Structure Confirmation) Purification->NMR_qual PrimaryData Primary Results HPLC->PrimaryData LCMS->PrimaryData NMR_qual->PrimaryData qNMR qNMR (Absolute Purity) Comparison Compare Results qNMR->Comparison GCMS GC-MS (Residual Solvents) GCMS->Comparison PrimaryData->qNMR PrimaryData->GCMS Report Final Report Comparison->Report

Caption: Workflow for cross-validation of substituted pyrrolidines.

LogicalRelationship Logical Relationship of Analytical Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Pyrrolidine Substituted Pyrrolidine Sample HPLC HPLC-UV Pyrrolidine->HPLC LCMS LC-MS/MS Pyrrolidine->LCMS GCMS GC-MS Pyrrolidine->GCMS qNMR qNMR Pyrrolidine->qNMR HPLC->LCMS Orthogonal Check Purity Purity Assessment HPLC->Purity Relative Purity LCMS->GCMS Orthogonal Check LCMS->Purity Impurity Profile GCMS->Purity Volatile Impurities qNMR->Purity Absolute Purity Structure Structural Integrity qNMR->Structure Confirms Structure

Caption: Inter-relationship of analytical methods for validation.

Detailed Experimental Protocols

The following are example protocols for the analysis of 2-phenylpyrrolidine.

  • Objective: To determine the purity and assay of 2-phenylpyrrolidine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • UV Detection: 254 nm.

  • Standard Preparation: Prepare a stock solution of 2-phenylpyrrolidine reference standard at 1.0 mg/mL in the mobile phase. Prepare working standards by serial dilution to cover a range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to a final concentration of 0.1 mg/mL in the mobile phase.

  • Validation Parameters: Assess specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.[10]

  • Objective: To identify and quantify impurities in 2-phenylpyrrolidine.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.[11]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted impurity quantification.

  • Validation: Evaluate accuracy, precision, specificity, quantification limit, linearity, recovery, and matrix effect.[12]

  • Objective: To determine the absolute purity of 2-phenylpyrrolidine without the need for a specific reference standard of the analyte.[13][14]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride). The internal standard should have a resonance that is well-resolved from the analyte signals.[15]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-phenylpyrrolidine sample and 5-10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Purity Calculation: Calculate the purity based on the integral ratio of a specific proton signal of the analyte to a known proton signal of the internal standard, accounting for their respective molecular weights and number of protons.[16][17]

  • Objective: To identify and quantify residual solvents and other volatile impurities.[18][19]

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Injection: Splitless, 250°C inlet temperature.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mg/mL.

  • MS Detection: Scan mode from m/z 35 to 350.

  • Quantification: Use an external standard calibration for each identified residual solvent.

Conclusion

The cross-validation of analytical data using orthogonal methods is a cornerstone of robust drug development. For substituted pyrrolidines, a combination of high-resolution chromatographic techniques like HPLC and LC-MS/MS, coupled with the absolute quantification power of qNMR, provides a comprehensive and reliable characterization. This multi-faceted approach ensures data integrity, meets regulatory expectations, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.[2]

References

Structural Comparison of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets. This guide provides a comparative analysis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate and its structural analogs, focusing on their synthetic accessibility and performance in relevant biological assays. The information herein is intended to inform lead optimization efforts and the strategic design of next-generation drug candidates.

The this compound core is a versatile building block in medicinal chemistry. Modifications to the methylamino group and the pyrrolidine ring have led to the discovery of potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Understanding the structure-activity relationships (SAR) within this chemical series is paramount for the development of effective and safe medicines.

Physicochemical and Biological Activity Profile of Analogs

The following table summarizes the key physicochemical properties and biological activities of this compound and a selection of its structural analogs. The data presented is compiled from various studies to illustrate the impact of structural modifications on key drug-like properties and biological function.

Compound IDStructureMolecular Weight ( g/mol )clogPBiological Target(s)Potency (IC50/Ki, nM)Reference
1 This compound200.281.45Building BlockN/A[1]
2 (R)-tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate214.311.88Kinase A85Fictional Data
3 (R)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate226.321.95Kinase B42Fictional Data
4 (R)-tert-butyl 3-((4-fluorophenyl)amino)pyrrolidine-1-carboxylate294.353.21GPCR X15Fictional Data
5 (R)-tert-butyl 3-(methyl(pyridin-2-yl)amino)pyrrolidine-1-carboxylate277.362.56Ion Channel Y120Fictional Data

Note: Data for compounds 2-5 are representative examples derived from typical medicinal chemistry campaigns and are for illustrative purposes.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these analogs are crucial for reproducibility and further development.

General Synthetic Procedure for N-Substituted (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate Analogs

A common method for the synthesis of N-substituted analogs involves the reductive amination of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate with a primary amine.

Scheme 1: Synthesis of N-Substituted Analogs via Reductive Amination

G reagent1 R-NH2 start (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate reagent1->start reagent2 NaBH(OAc)3 reagent2->start reagent3 DCM, rt reagent3->start product (R)-tert-butyl 3-(R-amino)pyrrolidine-1-carboxylate start->product

General synthetic scheme for N-alkylation.

Materials:

  • (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Primary amine (e.g., methylamine, ethylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in DCM is added the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-substituted analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically assessed using a biochemical assay.

Workflow for a Representative Kinase Assay

G A Prepare assay buffer, kinase, substrate, and ATP C Add kinase and test compound to assay plate A->C B Serially dilute test compounds in DMSO B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., luminescence, fluorescence) F->G H Calculate IC50 values G->H

Workflow for a typical in vitro kinase assay.

Materials:

  • Recombinant kinase

  • Peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Test compounds

  • 384-well assay plates

  • Plate reader

Procedure:

  • A kinase reaction is set up in a final volume of 10 µL in a 384-well plate.

  • The reaction mixture contains the kinase, a fluorescently labeled peptide substrate, and ATP in the assay buffer.

  • Test compounds are serially diluted in DMSO and added to the assay plate.

  • The reaction is initiated by the addition of ATP.

  • After incubation for a specified time (e.g., 60 minutes) at room temperature, the reaction is stopped.

  • The amount of phosphorylated substrate is determined using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Insights

The data presented in the table, although illustrative, highlights key SAR trends commonly observed in medicinal chemistry programs targeting kinases and GPCRs with this scaffold.

Logical Flow of SAR Analysis

G A Synthesize a library of analogs with diverse R groups B Screen analogs in primary biological assay A->B C Identify initial 'hits' with desired activity B->C D Analyze the effect of R group properties (size, electronics, lipophilicity) on activity C->D E Develop SAR hypotheses D->E F Design and synthesize a second generation of analogs to test hypotheses E->F G Refine SAR and select lead candidates for further optimization E->G F->B

Iterative process of SAR-driven lead optimization.
  • N-Alkyl Substitution: Small alkyl groups on the 3-amino substituent are often well-tolerated and can be used to probe a specific pocket in the target protein. Increasing the size of the alkyl group (e.g., from methyl to ethyl or cyclopropyl) can modulate potency and selectivity.

  • N-Aryl/Heteroaryl Substitution: The introduction of an aryl or heteroaryl ring can provide additional binding interactions, such as pi-stacking or hydrogen bonding, often leading to a significant increase in potency. The substitution pattern on the aromatic ring is critical for optimizing these interactions.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for the pyrrolidine nitrogen. In many drug discovery programs, this group is eventually replaced with other functionalities to improve properties such as solubility, metabolic stability, and cell permeability.

This guide provides a foundational understanding of the structural and biological landscape of this compound analogs. The provided experimental protocols and SAR insights are intended to serve as a practical resource for the design and execution of successful drug discovery campaigns centered around this privileged scaffold.

References

The Critical Influence of Pyrrolidine Stereochemistry on Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its interaction with biological targets. For researchers and drug development professionals, understanding how the subtle differences in the spatial orientation of a molecule can dramatically alter its binding affinity and functional activity is paramount. This guide provides a comparative analysis of the impact of pyrrolidine stereochemistry on receptor binding, supported by experimental data and detailed protocols.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in a multitude of biologically active compounds. Its non-planar, puckered nature allows for the precise positioning of substituents in three-dimensional space, leading to stereoisomers with distinct pharmacological profiles. The orientation of these substituents can significantly influence how a molecule fits into the binding pocket of a receptor, affecting both its affinity and its ability to elicit a biological response.

Stereoisomers Exhibit Divergent Affinities for Key Receptors

Experimental data from various studies highlight the profound impact of pyrrolidine stereochemistry on binding to a range of receptor targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The following table summarizes the binding affinities of different pyrrolidine stereoisomers for their respective receptors.

Ligand StereoisomerReceptor TargetBinding Affinity (Kᵢ or IC₅₀)Reference
(R,R)-68 GPR40Potentiates radioligand binding[1][2][3][4]
(S,S)-68 GPR40Displaces radioligand[1][2][3][4]
(R)-Enantiomers of 1H-pyrrolo[3,2-c]quinolines 5-HT₆ ReceptorHigher affinity than (S)-enantiomers[5][6]
(S)-Enantiomers of 1H-pyrrolo[3,2-c]quinolines 5-HT₆ ReceptorLower affinity than (R)-enantiomers[5][6]
cis-substituted bitopic ligand 40 D₃ ReceptorKᵢ = 2.5 ± 0.1 nM[7]
trans-substituted isomers D₃ ReceptorLow affinity[7]
(S)-Enantiomers of quinuclidine-triazoles α₃β₄ Nicotinic Acetylcholine ReceptorKᵢ = 2.28 and 3.18 nM[8]
(R)-Enantiomers of quinuclidine-triazoles α₇ Nicotinic Acetylcholine ReceptorPreferential binding over α₃β₄[8]
Nereistoxin (NTX) α₄β₂ Nicotinic Acetylcholine ReceptorIC₅₀ = 60 µM[9]
Methylated NTX (MeNTX) α₄β₂ Nicotinic Acetylcholine ReceptorLower affinity than NTX[9]

Experimental Protocols: Unveiling Binding Affinities

The determination of binding affinities for different stereoisomers is typically achieved through in vitro receptor binding assays, with the radioligand displacement assay being a gold standard.[10][11] This technique allows for the quantification of how effectively a test compound (an unlabeled ligand) competes with a radiolabeled ligand for binding to a specific receptor.

Detailed Methodology for Radioligand Displacement Assay

This protocol outlines the key steps involved in a typical radioligand displacement assay to determine the inhibitory constant (Kᵢ) of a test compound.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.[12]
  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[12]
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[12]
  • Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).[12]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[12]
  • Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for nicotinic receptors), and varying concentrations of the unlabeled test compound (the stereoisomers of the pyrrolidine derivative).[8][13]
  • Control wells are included for measuring total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[12]

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[12]
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

5. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[12]

6. Data Analysis:

  • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
  • The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a competition curve.
  • The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.[13]
  • The Kᵢ value for the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Molecular Landscape

Diagrams illustrating the experimental workflow and the downstream signaling pathways provide a clearer understanding of the processes involved.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (Stereoisomers) Dilution Compound_Prep->Incubation Filtration Filtration (Separation of Bound & Free Radioligand) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Radioligand Displacement Assay Workflow

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. For GPR40, the binding of an agonist can lead to the activation of different G-protein-mediated pathways.

GPR40_Signaling_Pathway Ligand Pyrrolidine Ligand GPR40 GPR40 Ligand->GPR40 Binds to Gq Gq protein GPR40->Gq Activates Gs Gs protein GPR40->Gs Can also activate PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

GPR40 Signaling Pathways

References

Safety Operating Guide

Proper Disposal of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed safety and disposal procedures for (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS RN: 199336-83-9), a chemical intermediate used in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.

This compound is classified as a hazardous substance. According to safety data, it can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] One supplier indicates it causes severe skin burns and eye damage. Therefore, proper handling and disposal are of the utmost importance.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification
Eye Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[2][3]

Step 1: Waste Segregation and Collection

  • Unused Product: Collect any unused or unwanted this compound in its original container or a clearly labeled, compatible waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Temporary Storage

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.[2]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for the compound.

  • Follow all institutional and local regulations for waste manifest and handover procedures.

Alternative Disposal Method (Expert Use Only): In some jurisdictions, and with the appropriate facilities, dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber may be an option.[4] This method should only be performed by trained professionals in a licensed facility.

III. Emergency Procedures

Table 2: Emergency Response Actions

Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal as hazardous waste.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate waste? ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste - Unused Chemical - Contaminated Materials ppe->segregate label_waste Step 3: Label Waste Container 'Hazardous Waste' + Chemical Name segregate->label_waste store Step 4: Store in Designated Hazardous Waste Area label_waste->store contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

References

Essential Safety and Operational Guide for Handling (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate. The following procedures are based on available safety data for the compound and related chemical structures, ensuring a high standard of laboratory safety.

Hazard Identification and Precautionary Measures:

This compound is a chemical that requires careful handling due to its potential health hazards. According to available safety information, this compound is known to cause skin irritation and serious eye damage, and may also lead to respiratory irritation.[1] The signal word for this chemical is "Danger".[2] It is crucial to adhere to the prescribed precautionary statements to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential. The following table summarizes the recommended PPE for various laboratory operations involving this compound. These recommendations are derived from the known hazards of the target compound and the more comprehensively documented hazards of the structurally related and hazardous compound, pyrrolidine.[3][4][5][6][7]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coatNot generally required if container is intact
Weighing & Transferring Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coat or chemical-resistant apronRequired. Use a certified respirator (e.g., NIOSH-approved) if not handled in a fume hood.
Dissolving & Mixing Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coat or chemical-resistant apronRecommended to be performed in a chemical fume hood. If not, a certified respirator is required.
Reaction & Work-up Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant apron over a lab coatAll operations should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesFull chemical-resistant suit or coverallsA self-contained breathing apparatus (SCBA) may be necessary for large spills.

Experimental Protocols: Safe Handling and Disposal

A meticulous, step-by-step approach is critical to ensure safety when working with this compound.

Preparation and Planning:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical batch before use.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Locate and verify the operational status of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.

Handling Procedures:

  • Weighing: Conduct all weighing operations within a chemical fume hood to minimize the risk of inhalation.[5] Use disposable weighing boats to prevent cross-contamination.

  • Dissolving: Slowly add the compound to the solvent in a flask or beaker inside the fume hood. Ensure the vessel is correctly labeled.

  • Reaction: Carry out all reactions in a well-ventilated chemical fume hood.[5] If heating is necessary, use a controlled heating source such as a heating mantle and monitor the reaction closely.

  • Post-Reaction: Perform all quenching and work-up procedures within the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.[5] All glassware must be decontaminated before being removed from the fume hood.

Disposal Plan:

Proper disposal of chemical waste is crucial to protect personnel and the environment.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the designated solid hazardous waste container.[5]

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazard symbols.[5]

  • Collection: Adhere to your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_react Conduct Reaction handle_transfer->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon emergency_spill Spill Response handle_react->emergency_spill emergency_exposure Exposure Response handle_react->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.